molecular formula C6H5Cl2NO B3032077 2,3-Dichloro-4-methoxypyridine CAS No. 1033203-57-4

2,3-Dichloro-4-methoxypyridine

Cat. No.: B3032077
CAS No.: 1033203-57-4
M. Wt: 178.01 g/mol
InChI Key: OBRWPFVCRVLSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-methoxypyridine is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRWPFVCRVLSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601457
Record name 2,3-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-57-4
Record name 2,3-Dichloro-4-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-4-methoxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 2,3-Dichloro-4-methoxypyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Eschewing a rigid template, this document is structured to deliver an in-depth understanding of its chemical identity, properties, potential synthetic routes, and its emerging role as a valuable building block in the development of novel therapeutics.

Compound Identification and Core Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1033203-57-4[1][2]

  • Molecular Formula: C₆H₅Cl₂NO[1][2]

  • Molecular Weight: 178.02 g/mol [1][2]

  • Structure:

    Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Boiling Point 239.7 °C at 760 mmHg (Predicted)[3]
Density 1.363 g/cm³ (Predicted)[3]
Refractive Index 1.537 (Predicted)[3]
Storage Store in an inert atmosphere at room temperature.[2]

Synthesis and Reactivity: A Strategic Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached based on established methodologies for substituted pyridines. The strategic placement of the chloro and methoxy groups dictates the synthetic design, which often involves the manipulation of a pre-existing pyridine core.

Conceptual Synthetic Pathways:

The synthesis of dichlorinated and methoxylated pyridines often involves a series of core reactions, including nitration, chlorination, nucleophilic substitution, and reduction. The reactivity of the pyridine ring is heavily influenced by the nature and position of its substituents. The electron-withdrawing nature of the chlorine atoms and the electron-donating resonance effect of the methoxy group create a unique electronic landscape within the molecule, influencing its reactivity in subsequent transformations.

A plausible synthetic approach could involve the selective methoxylation of a corresponding trichloropyridine precursor. For instance, the synthesis of the isomeric 2,6-dichloro-4-methoxypyridine is achieved by reacting 2,4,6-trichloropyridine with sodium methoxide in DMF.[4][5] A similar nucleophilic aromatic substitution strategy could potentially be adapted for the synthesis of the 2,3-dichloro isomer, provided a suitable starting material is available.

Key Reactivity Insights from Related Compounds:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The reactivity of each chlorine atom is influenced by its position relative to the nitrogen atom and the methoxy group. In many substituted pyridines, the chlorine at the 2- or 4-position is more labile.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents serve as reactive handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[6][7] This allows for the introduction of a wide range of carbon and heteroatom-based functionalities, making it a valuable intermediate for library synthesis in drug discovery programs. The reactivity in these reactions generally follows the trend I > Br > Cl, often requiring specific ligand systems to facilitate the coupling of chloro-substituted pyridines.[5]

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals.[8] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.

While specific examples of marketed drugs containing the this compound core are not prominent, its utility lies in its role as a versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization.[9][10] The presence of two distinct chlorine atoms allows for sequential and regioselective functionalization, enabling the exploration of chemical space around the pyridine core.

Potential Therapeutic Areas:

The functional group combination in this compound suggests its potential as an intermediate for compounds targeting a range of diseases. The pyridine core is a known pharmacophore in therapeutic areas including, but not limited to:

  • Oncology

  • Neuroscience

  • Inflammatory Diseases

  • Infectious Diseases

The ability to perform diverse chemical modifications on this scaffold allows medicinal chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules to achieve desired therapeutic profiles.

Safety and Handling

Hazard Identification:

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of inadequate ventilation, use a certified respirator.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple reactive sites for the construction of complex molecular architectures. While detailed experimental data for this specific isomer is somewhat limited in the public domain, the known chemistry of related substituted pyridines provides a strong foundation for its application in the synthesis of novel compounds for drug discovery and other chemical industries. As research in these areas continues, the demand for versatile building blocks like this compound is expected to grow.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloro-4-methoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a robust and efficient synthetic methodology, starting from readily available precursors. Furthermore, it outlines a suite of analytical techniques for the comprehensive characterization of the final product, ensuring high purity and structural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their versatile chemical nature allows for a broad spectrum of pharmacological activities. Among these, this compound stands out as a crucial building block for constructing more complex molecular architectures. Its specific arrangement of chloro and methoxy substituents on the pyridine ring offers multiple reactive sites for further functionalization, making it an invaluable precursor in the synthesis of high-value compounds.

The strategic importance of this molecule lies in its utility in introducing the 2,3-dichloro-4-methoxyphenyl moiety into target structures. This can be a key pharmacophore or a synthetic handle for subsequent chemical transformations. Therefore, a reliable and well-characterized supply of this intermediate is paramount for any research and development program that utilizes it.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several routes. However, for efficiency and scalability, a multi-step synthesis starting from 3-aminopyridine is often preferred in industrial settings.[1] This process involves a carefully orchestrated sequence of chlorination and diazotization reactions.

Synthetic Pathway Overview

The chosen synthetic strategy is a one-pot process that minimizes intermediate isolation steps, thereby improving overall yield and reducing operational complexity.[1][2] The pathway can be visualized as follows:

Synthesis_Pathway A 3-Aminopyridine B 2-Chloro-3-aminopyridine A->B Chlorination (e.g., Cl2, HCl) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Sandmeyer-type Reaction (Cu(I/II) catalyst)

Caption: Synthetic pathway for this compound.

Rationale for Experimental Choices
  • Starting Material: 3-Aminopyridine is a commercially available and cost-effective starting material.[1]

  • One-Pot Synthesis: This approach is favored for its efficiency. By avoiding the isolation and purification of the 2-chloro-3-aminopyridine intermediate, the process is streamlined, reducing time and resource consumption.[1][2]

  • Catalyst: Copper (I) or (II) salts are effective catalysts for the Sandmeyer-type reaction, which converts the diazonium salt to the desired dichlorinated product.[1] The catalytically active species is believed to be a copper-pyridine complex formed in situ.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorine gas (or an alternative chlorinating agent)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Chlorination:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and thermometer, dissolve 3-aminopyridine in concentrated hydrochloric acid.

    • Cool the solution in an ice bath.

    • Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. The reaction is exothermic and requires careful temperature control.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Diazotization and Sandmeyer-type Reaction:

    • To the same reaction mixture, add a catalytic amount of copper chloride.

    • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

    • Slowly add the cold sodium nitrite solution to the reaction mixture, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary
TechniqueKey Observables and Expected Values
¹H NMR Aromatic protons on the pyridine ring. The methoxy group will appear as a singlet around 3.9-4.1 ppm.
¹³C NMR Aromatic carbons and the methoxy carbon. The carbons attached to chlorine will show characteristic shifts.
IR Spectroscopy C-Cl stretching vibrations, C-O-C stretching of the methoxy group, and aromatic C-H and C=C/C=N stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (178.01 g/mol ).[3][4] The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

Experimental Workflow for Characterization

Characterization_Workflow A Synthesized Product B Dissolve in CDCl3 A->B D Analyze on IR Spectrometer A->D E Analyze by GC-MS or LC-MS A->E C ¹H and ¹³C NMR Spectroscopy B->C F Structural Confirmation & Purity Assessment C->F D->F E->F

Caption: Workflow for the characterization of this compound.

Detailed Analytical Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The expected spectrum will show two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet for the methoxy protons.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. This will provide signals for all six carbon atoms in the molecule, allowing for complete structural assignment.

3.3.2. Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Peaks: Look for characteristic absorption bands for C-Cl bonds (typically in the 800-600 cm⁻¹ region), C-O stretching of the ether (around 1250-1050 cm⁻¹), and aromatic ring vibrations.

3.3.3. Mass Spectrometry (MS)
  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.[5] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, particularly with Electrospray Ionization (ESI).[5]

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺). A crucial diagnostic feature will be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in a characteristic ratio of approximately 9:6:1.

Safety and Handling

This compound should be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The one-pot synthetic method described is efficient and scalable, making it suitable for both research and industrial applications. The comprehensive characterization protocol ensures the production of a high-purity, well-defined chemical entity. By following the guidelines outlined in this document, researchers and drug development professionals can confidently produce and utilize this important chemical intermediate in their synthetic endeavors.

References

2,3-Dichloro-4-methoxypyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dichloro-4-methoxypyridine (CAS: 1033203-57-4)

Abstract

Substituted pyridines are fundamental scaffolds in modern chemistry, serving as critical building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative. We will delve into its core molecular and physical properties, propose a logical synthetic pathway, present a predictive spectroscopic analysis for structural verification, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic planning and application.

Molecular Identity and Physicochemical Properties

This compound is a pyridine ring functionalized with two chlorine atoms at the C2 and C3 positions and a methoxy group at the C4 position. The presence and positioning of these functional groups create a unique electronic and steric profile, making it a potentially valuable intermediate for further chemical modification.

Molecular Structure

The structural arrangement of the atoms is depicted below. The chlorine substituents act as excellent leaving groups in nucleophilic substitution reactions and provide handles for metal-catalyzed cross-coupling reactions, while the methoxy group and the nitrogen atom modulate the reactivity of the pyridine ring.

Caption: Molecular structure of this compound.

Core Properties

The fundamental properties that define this compound are summarized in the table below. These identifiers are crucial for accurate sourcing, regulatory compliance, and literature searches.

PropertyValueSource
CAS Number 1033203-57-4[1][2][3]
Molecular Formula C₆H₅Cl₂NO[1][2]
Molecular Weight 178.02 g/mol [1]
Canonical SMILES COC1=C(C(=NC=C1)Cl)Cl[2]
Purity (Typical) ≥98%[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol

This protocol is an illustrative example based on analogous reactions. The choice of starting material would need to be 2,3,4-trichloropyridine.

Reaction: 2,3,4-Trichloropyridine + Sodium Methoxide → this compound

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-purged, three-necked flask equipped with a magnetic stirrer and dropping funnel, suspend sodium hydride (NaH, 60% in mineral oil, 1.05 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methanol (1.05 eq) dropwise. The evolution of hydrogen gas will be observed as sodium methoxide is formed.

    • Expert Insight: The in-situ formation of sodium methoxide from NaH and methanol generates a potent, anhydrous nucleophile, which is more reactive than commercial sodium methoxide and avoids introducing protic solvents that can interfere with the reaction.

  • Substrate Addition: Once gas evolution ceases, add a solution of 2,3,4-trichloropyridine (1.0 eq) in anhydrous DMF to the flask.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Mechanistic Rationale: The SNAr reaction on a pyridine ring is most favorable at the C2, C4, and C6 positions due to stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. The C4 position is particularly activated, making selective substitution of the C4-chloro group with methoxide highly plausible.

  • Workup and Purification: Upon completion, carefully quench the reaction with water. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

start Start: Prepare Reagents (NaH, Methanol, DMF) form_nucleophile Form Sodium Methoxide (0 °C) start->form_nucleophile add_substrate Add 2,3,4-Trichloropyridine form_nucleophile->add_substrate react SₙAr Reaction (Room Temp, 16h) add_substrate->react workup Aqueous Workup & Extraction (EtOAc) react->workup purify Silica Gel Chromatography workup->purify end_product End Product: This compound purify->end_product

Caption: Proposed workflow for the synthesis of this compound.

Predictive Spectroscopic Analysis for Structural Confirmation

Experimental spectra for this compound are not published in the search results. However, a robust, predictive analysis can be formulated based on the known spectroscopic behavior of analogous compounds like 2-chloro-3-methoxypyridine and 2-bromo-3-methoxypyridine[5]. This serves as a self-validating system for researchers who synthesize this compound.

General Analytical Protocol
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled spectrum on a 100 MHz spectrometer.

  • Mass Spectrometry (MS): Use Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-250.

Expected Spectroscopic Signatures
  • ¹H NMR:

    • Aromatic Region: Two signals are expected for the two protons on the pyridine ring (H-5 and H-6). They should appear as doublets due to mutual coupling. The electron-withdrawing nature of the ring nitrogen and chlorine atoms will shift these protons downfield, likely in the δ 7.0-8.5 ppm range.

    • Methoxy Signal: A sharp singlet corresponding to the three methoxy protons (-OCH₃) is expected around δ 3.9-4.1 ppm.

  • ¹³C NMR:

    • Six distinct signals are expected, one for each carbon atom.

    • The carbon attached to the methoxy group (C-4) will be significantly deshielded. Carbons attached to chlorine (C-2, C-3) will also show characteristic shifts. The carbon attached to the methoxy group (C4) would likely appear around 155 ppm, while the chlorinated carbons (C2, C3) and the nitrogen-adjacent carbon (C6) would also be significantly downfield.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): The key diagnostic feature is the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. The most abundant peak will be at m/z = 177 (for ³⁵Cl₂). There will be a significant M+2 peak at m/z = 179 (for one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z = 181 (for ³⁷Cl₂).

    • Trustworthiness: The intensity ratio of these peaks (approximately 9:6:1) is a definitive confirmation of the presence of two chlorine atoms in the molecule, providing a powerful validation of the compound's identity.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) for this compound is available from the search results. The following guidance is synthesized from safety data for structurally related chlorinated and methoxylated pyridines and should be considered a general precaution[2][6][7][8].

GHS Hazard Classification (Anticipated)
Hazard StatementDescriptionCommon to Related Pyridines
H302 Harmful if swallowedYes[2][7]
H315 Causes skin irritationYes[2][7]
H319 Causes serious eye irritationYes[2][7]
H332 Harmful if inhaledYes[2]
H335 May cause respiratory irritationYes[7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Nitrile gloves

    • Chemical safety goggles or a face shield

    • A flame-retardant lab coat

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage[2].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Applications and Research Outlook

As a poly-functionalized heterocyclic compound, this compound holds significant potential as a versatile intermediate in organic synthesis. The two distinct chlorine atoms can be selectively targeted for various transformations. For instance, one chlorine could be displaced via SNAr, while the other is used in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for the controlled, stepwise construction of complex molecular architectures, a highly desirable feature in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals[9]. The methoxy group can also be cleaved to reveal a pyridone scaffold, further expanding its synthetic utility.

References

Spectroscopic Characterization of 2,3-Dichloro-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-4-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed interpretation based on fundamental principles and comparative analysis with related structures. The protocols for data acquisition are also outlined to provide a comprehensive understanding of the experimental context. Given the limited availability of public experimental data, this guide utilizes predicted spectra from validated computational tools, providing a robust framework for the characterization of this molecule.

Molecular Structure and Analysis

The structure of this compound dictates its spectroscopic properties. The pyridine ring is an electron-deficient aromatic system, and its electronic environment is further modified by the presence of two electron-withdrawing chlorine atoms and an electron-donating methoxy group. The relative positions of these substituents create a unique electronic and steric environment, which is reflected in the spectral data.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum, generated using online prediction tools, shows two distinct regions: the aromatic region and the aliphatic region.[1][2]

Interpretation:

  • Aromatic Protons: The pyridine ring has two protons at positions 5 and 6. The proton at C6 is adjacent to the nitrogen atom, which is expected to deshield it, causing it to appear at a higher chemical shift (downfield). The proton at C5 is influenced by the electron-donating methoxy group at C4 and the electron-withdrawing chlorine at C3. These two protons will appear as doublets due to coupling with each other.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum. The electron-donating nature of the oxygen atom shields these protons relative to the aromatic protons.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10Doublet1HH-6
~7.05Doublet1HH-5
~3.95Singlet3H-OCH₃
Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Figure 2. ¹H NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (e.g., pulse angle, relaxation delay) acq2->acq3 acq4 Acquire free induction decay (FID) acq3->acq4 proc1 Apply Fourier transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: General workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, we expect six distinct signals, one for each of the five carbon atoms in the pyridine ring and one for the methoxy carbon.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum, generated using online prediction tools, shows six signals in the range of 50-160 ppm.[3]

Interpretation:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbons directly attached to the chlorine atoms (C2 and C3) and the oxygen atom (C4) will be significantly affected. The carbon adjacent to the nitrogen (C6) will also be deshielded.

  • Methoxy Carbon: The carbon of the methoxy group will appear at the most upfield position due to the shielding effect of the attached oxygen.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~158C-4
~150C-2
~148C-6
~125C-3
~110C-5
~57-OCH₃
Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. The protocol is similar to that of ¹H NMR, with adjustments to the acquisition parameters.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-O, C=C, C=N, and C-H bonds.

Predicted IR Absorption Bands

Based on the functional groups present, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-OCH₃)
1600-1450C=C and C=N ring stretching
1250-1200Aryl-O-C asymmetric stretch
1050-1000Aryl-O-C symmetric stretch
800-600C-Cl stretch
Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Figure 3. FT-IR (ATR) Acquisition Workflow start Start prep Place a small amount of solid sample on the ATR crystal start->prep acquire_bg Collect a background spectrum prep->acquire_bg acquire_sample Collect the sample spectrum acquire_bg->acquire_sample process Process the spectrum (e.g., baseline correction) acquire_sample->process end End process->end

Caption: A simplified workflow for FT-IR data acquisition using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Predicted Mass Spectrum

The predicted mass spectrum, generated using online fragmentation prediction tools, will show the molecular ion peak and several fragment ions.[4]

Molecular Ion and Isotopic Pattern:

The molecular weight of this compound is 178.01 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. The two most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in three main peaks for the molecular ion:

  • M⁺ (m/z ≈ 177): Containing two ³⁵Cl atoms.

  • (M+2)⁺ (m/z ≈ 179): Containing one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)⁺ (m/z ≈ 181): Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1.

Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for this type of compound include the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. The loss of a chlorine radical is also a likely fragmentation pathway.

Figure 4. Proposed MS Fragmentation Pathways M [M]⁺˙ m/z = 177/179/181 M_minus_CH3 [M - CH₃]⁺ m/z = 162/164/166 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z = 142/144 M->M_minus_Cl - •Cl M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 134/136/138 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed major fragmentation pathways for this compound.

Predicted Major Fragments
m/z (for ³⁵Cl)Proposed Formula
177[C₆H₅Cl₂NO]⁺˙ (Molecular Ion)
162[C₅H₂Cl₂NO]⁺
142[C₆H₅ClNO]⁺
134[C₄H₂Cl₂N]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Summary and Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on computational predictions, along with detailed interpretations and standard experimental protocols. The predicted data serves as a valuable reference for researchers working with this compound, enabling them to confirm its structure and purity with confidence. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis.

References

Chemical reactivity and stability of 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2,3-Dichloro-4-methoxypyridine

Introduction: The Strategic Value of a Polysubstituted Pyridine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its strategic importance stems from the orthogonal reactivity of its substituents: two chlorine atoms at positions amenable to distinct transformations and a methoxy group that electronically influences the pyridine ring. This guide provides a comprehensive overview of its chemical behavior, offering field-proven insights into its stability, reactivity, and application in modern synthetic chemistry. As a key building block, its structure is leveraged for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1] The interplay between the electron-withdrawing nitrogen atom and the substituent pattern dictates its unique chemical personality, making a deep understanding of its reactivity essential for its effective utilization.

Part 1: Physicochemical Properties and Stability Profile

A foundational understanding of a reagent's physical properties and stability is paramount for its safe and effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1033203-57-4[2]
Molecular Formula C₆H₅Cl₂NO[2]
Molecular Weight 178.01 g/mol [2]
Appearance Not specified, likely a solidN/A
Storage Inert atmosphere, Room Temperature[2]
Stability and Handling

General Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[3] However, like many halogenated heterocycles, its stability can be compromised by specific environmental factors.

Influence of pH:

  • Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated. This protonation can influence the electronic properties of the ring and the reactivity of its substituents.[4] While generally stable, strong acidic conditions coupled with heat could potentially lead to the hydrolysis of the methoxy group.

  • Basic Conditions: The compound is susceptible to degradation under strongly basic conditions, primarily through nucleophilic aromatic substitution, where the chlorine atoms can be displaced. This reactivity is, however, often harnessed for synthetic purposes.

Thermal and Light Sensitivity: Vapor/air mixtures can become explosive upon intense warming.[3] It is advisable to store the compound away from heat and sources of ignition.[3] While specific data on photostability is limited, it is standard practice for complex organic molecules to be stored protected from light to prevent photochemical degradation.

Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] This minimizes exposure to moisture and atmospheric oxygen, which could promote hydrolysis or other degradation pathways.[4]

Part 2: A Deep Dive into Chemical Reactivity

The synthetic utility of this compound is defined by the reactivity of its chloro-substituents. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The mechanism involves the attack of a nucleophile on the electron-deficient ring, forming a high-energy, anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group (in this case, a chloride ion) to restore aromaticity.[5][6][7]

Regioselectivity: In this compound, the C2 and C3 positions bear chlorine atoms. The C2 position is significantly more activated towards nucleophilic attack than the C3 position. This is because the negative charge of the intermediate formed upon attack at C2 can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible for attack at C3.[5][6] Therefore, SNAr reactions will preferentially occur at the C2 position.

Diagram: Generalized SNAr Mechanism at C2

Caption: SNAr reaction proceeds via a stabilized anionic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation, offering milder conditions and broader functional group tolerance than traditional methods.[8][9] this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with a halide.[10] The reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents.[11]

  • Causality of Experimental Choice: The choice of palladium catalyst, ligand, and base is critical. The base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid, facilitating transmetalation to the palladium center.[12] The ligand (e.g., a phosphine) stabilizes the palladium catalyst and modulates its reactivity. For chloroarenes, which are less reactive than bromo- or iodoarenes, more electron-rich and bulky phosphine ligands are often required to promote the initial oxidative addition step.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-Cl(L₂) Pd0->OxAdd ArX This compound (Ar-Cl) ArX->OxAdd Transmetalation Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetalation Boronic R-B(OH)₂ + Base Boronic->Transmetalation [R-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim Product Ar-R (Coupled Product) RedElim->Pd0 RedElim->Product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

For the synthesis of aryl amines, the Buchwald-Hartwig amination offers a powerful alternative to SNAr.[8] It involves the palladium-catalyzed coupling of an amine with an aryl halide.[13]

  • Expertise & Causality: This reaction overcomes the limitations of SNAr, which often requires harsh conditions or highly activated substrates. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial.[13] The base deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[13][14] The development of specialized, bulky electron-rich phosphine ligands (e.g., BrettPhos) has been instrumental in making the coupling of less reactive aryl chlorides efficient.[9]

Diagram: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-Cl(L₂) Pd0->OxAdd ArX This compound (Ar-Cl) ArX->OxAdd Amine R₂NH AmineComplex Amine Coordination [Ar-Pd(II)(NHR₂)-Cl(L)] Amine->AmineComplex Base Base AmidoComplex Deprotonation Ar-Pd(II)-NR₂(L) Base->AmidoComplex Removes H⁺, Cl⁻ OxAdd->AmineComplex AmineComplex->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim Product Ar-NR₂ (Aryl Amine) RedElim->Pd0 RedElim->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes.[16]

  • Mechanism & Causality: The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[15][17] The palladium catalyst follows a cycle similar to other cross-couplings. The crucial role of the copper co-catalyst is to react with the terminal alkyne (after deprotonation by the amine base) to form a copper acetylide intermediate.[16] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, leading to the final product after reductive elimination.[16]

Diagram: Sonogashira Coupling Dual Catalytic Cycle

Sonogashira_Cycle Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition (Ar-Cl) ArPdR Ar-Pd(II)-C≡C-R(L₂) OxAdd->ArPdR Transmetalation RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArPdR->RedElim Alkyne H-C≡C-R + Base CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Deprotonation CuI Cu(I)Cl CuI->CuAcetylide

Caption: The interconnected palladium and copper cycles in Sonogashira coupling.

Part 3: Validated Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes the substitution of the C2-chloro atom with a generic secondary amine.

  • Materials: this compound (1.0 eq), secondary amine (1.2 eq), potassium carbonate (2.0 eq), and a polar aprotic solvent such as DMF or DMSO.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and the solvent.

  • Reaction: Add the amine to the stirring suspension. Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki coupling at the C2 position.

  • Materials: this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), 2M aqueous sodium carbonate solution (3.0 eq), and a solvent system like 1,4-dioxane or toluene.

  • Setup: Combine the this compound, arylboronic acid, and palladium catalyst in a flask.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent and the sodium carbonate solution.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue via flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a method for C-N bond formation using a modern catalyst system.

  • Materials: this compound (1.0 eq), primary or secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos or BrettPhos (0.04 eq), sodium tert-butoxide (1.4 eq), and an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precursor, ligand, and sodium tert-butoxide.

  • Reaction: Add the solvent, followed by the this compound and the amine. Seal the flask and heat to the required temperature (typically 80-110 °C).

  • Monitoring & Workup: Monitor the reaction. Upon completion, cool to room temperature, dilute with ether, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Part 4: Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.

  • Hazard Statements: According to supplier information, this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2]

  • Precautionary Statements: Key precautionary measures include: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Always use this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18]

  • Spill & Disposal: In case of a spill, avoid dust formation.[18] Collect the material using appropriate methods for solid waste and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for modern organic synthesis. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, which enables selective functionalization at the C2 position via both nucleophilic aromatic substitution and, more powerfully, a range of palladium-catalyzed cross-coupling reactions. A thorough understanding of its stability profile and the mechanistic principles behind its transformations, as detailed in this guide, empowers researchers to harness its full synthetic potential in the development of novel pharmaceuticals and other advanced materials.

References

The Strategic Utility of 2,3-Dichloro-4-methoxypyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, 2,3-dichloro-4-methoxypyridine has emerged as a pivotal building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this versatile intermediate, grounded in established chemical principles and supported by practical, field-proven insights. Its utility stems from the differential reactivity of its two chlorine substituents, modulated by the electronic influence of the pyridine nitrogen and the C4-methoxy group, enabling a range of regioselective transformations.

Core Principles of Reactivity: An Electronic and Steric Analysis

The reactivity of this compound is governed by the interplay of several factors: the inherent electron deficiency of the pyridine ring, the activating effect of the ring nitrogen on the C2 and C4 positions towards nucleophilic attack, the electron-donating nature of the C4-methoxy group, and the distinct electronic environments of the C2-Cl and C3-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack. In this compound, the C2 position is doubly activated by the adjacent nitrogen and the electron-withdrawing C3-chloro substituent. Consequently, nucleophilic aromatic substitution (SNAr) reactions are generally expected to occur preferentially at the C2 position. The attack of a nucleophile at C2 generates a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at the C3 position.[1][2]

G cluster_0 Nucleophilic Attack at C2 cluster_1 Nucleophilic Attack at C3 start_mol This compound Nu Nucleophile (Nu⁻) intermediate Meisenheimer Intermediate (Charge on N) product C2-Substituted Product start_mol2 This compound Nu2 Nucleophile (Nu⁻) intermediate2 Meisenheimer Intermediate (No Charge on N) product2 C3-Substituted Product (Disfavored)

Caption: Regioselectivity in Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl bonds is primarily dictated by the ease of oxidative addition of the palladium(0) catalyst. Generally, the C-X bond at the more electron-deficient position is more reactive. For dihalopyridines, the reactivity order is often C2 > C4 > C3. Therefore, in many cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, selective functionalization at the C2 position is anticipated, leaving the C3-Cl bond intact for subsequent transformations. However, the choice of ligand, base, and reaction conditions can sometimes be tailored to alter this inherent regioselectivity.

Synthetic Applications and Methodologies

The differential reactivity of the chloro substituents makes this compound a valuable precursor for the synthesis of polysubstituted pyridines.

Regioselective Nucleophilic Aromatic Substitution

As predicted by electronic effects, the C2-chloro is significantly more labile towards nucleophilic displacement. This allows for the selective introduction of a wide range of nucleophiles at this position.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-4-methoxypyridine

This protocol illustrates a typical SNAr reaction where an amine selectively displaces the C2-chloride.

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant/ReagentMolar Eq.Purpose
This compound1.0Substrate
Amine1.2 - 2.0Nucleophile
K₂CO₃ or Cs₂CO₃2.0Base
DMF or DMSO-Solvent
Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of the C2-Cl bond towards oxidative addition allows for selective cross-coupling, providing a powerful tool for C-C and C-N bond formation.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the C2 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq.).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by column chromatography.

G start This compound suzuki Suzuki Coupling (ArB(OH)₂, Pd cat., Base) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat., Base) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat., Base) start->sonogashira cyanation Cyanation (Zn(CN)₂, Pd cat.) start->cyanation product_suzuki 2-Aryl-3-chloro-4-methoxypyridine suzuki->product_suzuki product_buchwald 2-Amino-3-chloro-4-methoxypyridine buchwald->product_buchwald product_sonogashira 2-Alkynyl-3-chloro-4-methoxypyridine sonogashira->product_sonogashira product_cyanation 2-Cyano-3-chloro-4-methoxypyridine cyanation->product_cyanation

Caption: Regioselective Functionalization at the C2 Position.

This reaction provides a versatile and efficient method for the synthesis of 2-amino-3-chloro-4-methoxypyridine derivatives. The choice of ligand is crucial for achieving high yields and broad substrate scope.[1]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C2

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.5-2x mol% relative to Pd), and a strong base (e.g., NaOtBu, LiHMDS, 1.4 eq.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by an appropriate chromatographic method.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Catalyst System ComponentTypical LoadingRole
Palladium Precatalyst1-3 mol%Source of active Pd(0)
Phosphine Ligand1.5-2x mol% (vs. Pd)Stabilizes Pd, facilitates catalytic cycle
Base (e.g., NaOtBu)1.4 eq.Amine deprotonation, facilitates reductive elimination

Case Study: Application in Kinase Inhibitor Synthesis

The 2-amino-3-chloro-4-methoxypyridine core, readily accessible from this compound, is a valuable scaffold in medicinal chemistry. For instance, it can serve as a key intermediate in the synthesis of certain kinase inhibitors, where the 2-amino group acts as a hydrogen bond donor/acceptor and the remaining C3-chloro position allows for further diversification through subsequent cross-coupling reactions. This stepwise functionalization is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined and predictable regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of various functional groups. This capability is of paramount importance in the multi-step synthesis of complex target molecules, particularly in the fields of drug discovery and materials science. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly significant role in enabling synthetic innovation. Further exploration of its reactivity with novel catalytic systems and its incorporation into a broader range of complex molecular targets will continue to expand its utility in modern organic chemistry.

References

Discovering Novel Reactions with 2,3-Dichloro-4-methoxypyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical space is paramount to innovation. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents. Among these, 2,3-Dichloro-4-methoxypyridine stands out as a uniquely versatile building block. Its strategic placement of two distinct chlorine atoms and an electronically influential methoxy group provides a rich platform for synthetic diversification. This guide serves as a technical deep-dive into the core reactivity of this compound, moving beyond simple reaction lists to explain the underlying principles and provide field-proven, reliable protocols for its application.

PART 1: The Strategic Value and Electronic Profile of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to form key hydrogen bonds with biological targets. The specific architecture of this compound offers a compelling proposition for synthetic chemists.

  • C2-Chloride: Positioned ortho to the ring nitrogen, this chloride is highly activated towards nucleophilic attack. The nitrogen atom provides powerful resonance stabilization to the anionic intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction.

  • C3-Chloride: Located meta to the nitrogen, this chloride is significantly less activated towards SNAr. This inherent electronic difference is the cornerstone of achieving selective, stepwise functionalization.

  • C4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the overall electron density of the ring, subtly influencing reaction rates and providing an additional site for potential chemical modification (e.g., ether cleavage) in later synthetic steps.

This electronic arrangement allows chemists to orchestrate a sequence of reactions, using the differential reactivity of the C2 and C3 positions to build molecular complexity in a controlled and predictable manner.

PART 2: Core Reactivity I - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is arguably the most fundamental reaction class for this substrate. The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by a wide range of nucleophiles.

Causality of Regioselectivity: Why C2 Reacts First

The pronounced selectivity for substitution at the C2 position is a direct consequence of mechanistic stability. During an SNAr reaction, the nucleophile adds to the aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate determines the reaction's feasibility and regiochemical outcome.

  • Attack at C2 (or C4): When a nucleophile attacks the C2 position, the resulting negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom.[2] This resonance form provides significant stabilization, lowering the activation energy for the reaction at this site.

  • Attack at C3: If attack were to occur at the C3 position, the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen.[2] This lack of stabilization makes the pathway for C3 substitution significantly less favorable.

This principle is the foundation for designing selective monosubstitution reactions with high confidence.

Field-Proven Protocol: Selective Monosubstitution with an Amine Nucleophile

This self-validating protocol provides a reliable method for the selective displacement of the C2-chloride.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-(3-chloro-4-methoxypyridin-2-yl)morpholine.

Data Presentation: Representative Yields for SNAr
NucleophileReagentTypical Yield (%)
Secondary AmineMorpholine>90%
Primary AmineBenzylamine85-95%
AlkoxideSodium Methoxide>95%
ThiolSodium Thiophenoxide80-90%

Visualization: SNAr Experimental Workflow

G Start This compound SNAr Step 1: SNAr (e.g., Amine, K₂CO₃) Start->SNAr Selective C2 Attack Intermediate Monosubstituted Intermediate (C2-Functionalized) SNAr->Intermediate Suzuki Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Intermediate->Suzuki C3 C-C Formation Buchwald Step 2: Buchwald-Hartwig (R₂NH, Pd Catalyst) Intermediate->Buchwald C3 C-N Formation FinalSuzuki Di-substituted Product (C2-Amine, C3-Aryl) Suzuki->FinalSuzuki FinalBuchwald Di-substituted Product (C2-Amine, C3-Amine) Buchwald->FinalBuchwald

References

A Theoretical Investigation of the Electronic Properties of 2,3-Dichloro-4-methoxypyridine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of 2,3-Dichloro-4-methoxypyridine, a substituted pyridine of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data on its electronic properties, this document outlines established computational protocols based on Density Functional Theory (DFT) to model, analyze, and predict its behavior. By leveraging methodologies successfully applied to structurally analogous pyridine derivatives, this paper serves as a foundational resource for in-silico investigations. It offers detailed protocols, guidelines for data interpretation, and visualizations of the theoretical workflows. This approach empowers researchers to predict key electronic characteristics, including molecular orbital energies, electron density distributions, and spectroscopic properties, which are critical for applications in drug design and materials development.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The title compound, this compound, incorporates several key functional groups: two electronegative chlorine atoms and an electron-donating methoxy group. This unique combination is anticipated to create a distinct electronic landscape, influencing its reactivity and potential as a scaffold in drug discovery.

A thorough understanding of the electronic structure of this compound is paramount for designing novel compounds with desired functionalities.[2] Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level.[3] Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational expense.[4]

This guide will detail a systematic in-silico approach to characterize the electronic properties of this compound, providing researchers with a practical workflow for their own investigations.

Theoretical and Computational Methodologies

The electronic structure of this compound can be effectively investigated using DFT. The following protocol outlines a standard computational workflow for a thorough theoretical analysis.

Geometry Optimization

The first step in any computational study is to determine the ground-state molecular geometry. This is achieved by performing a geometry optimization, which locates the minimum energy conformation on the potential energy surface.

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.[2]

Causality of Choice: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][5] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for flexibility in the electron distribution. This level of theory is well-suited for obtaining reliable geometries and electronic properties of substituted pyridines.[4]

G cluster_workflow Computational Workflow A Initial Structure Generation (e.g., from SMILES) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input C Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry D Electronic Property Calculations (HOMO-LUMO, MEP, Mulliken Charges) C->D Verified Structure E Data Analysis and Visualization D->E Calculated Properties G cluster_mep MEP Interpretation A Molecule D Red Region (Electron Rich) A->D E Blue Region (Electron Poor) A->E B Electrophile (+) B->D Attracted to C Nucleophile (-) C->E Attracted to

References

Methodological & Application

Application Notes & Protocols: 2,3-Dichloro-4-methoxypyridine as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a highly sought-after motif in drug design. Within this class, functionalized pyridines serve as invaluable starting materials for constructing complex molecular architectures. 2,3-Dichloro-4-methoxypyridine is a particularly powerful building block, offering multiple, distinct reaction sites that can be selectively addressed to generate diverse libraries of compounds. This guide provides an in-depth analysis of its reactivity, along with detailed protocols for its application in key synthetic transformations central to drug discovery.

Section 1: Physicochemical Properties & Critical Safety Information

Before commencing any experimental work, a thorough understanding of the reagent's properties and safe handling procedures is paramount.

Physicochemical Data

The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 1033203-57-4[3][4]
Molecular Formula C₆H₅Cl₂NO[3]
Molecular Weight 178.02 g/mol [3]
Appearance Expected to be a solid or liquidN/A
Purity Typically ≥98%[3]
SMILES COC1=C(Cl)C(Cl)=NC=C1N/A
Safety & Handling: A Mandate for Caution

Substituted chloropyridines demand rigorous safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the hazards associated with analogous compounds provide a strong directive for cautious handling.[5][6]

  • Toxicity: Halogenated pyridines can be harmful if swallowed, fatal in contact with skin, and fatal if inhaled. They often cause skin irritation and serious eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[5]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Ensure an eyewash station and safety shower are readily accessible.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] Store away from strong oxidizing agents and strong acids.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 2: The Reactivity Landscape of this compound

The synthetic utility of this building block stems from the differential reactivity of its two chlorine substituents. The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the methoxy group, dictates the regioselectivity of nucleophilic and cross-coupling reactions.

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the anionic Meisenheimer intermediate formed during the reaction is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[8][9] In this compound, the C2 position is highly activated towards SNAr, while the C3 position is significantly less so. The C4 position is occupied by a methoxy group, which is a poor leaving group compared to chloride.

This electronic disparity allows for a sequential and controlled functionalization strategy, making it a highly valuable and versatile intermediate.

Diagram: Regioselectivity of Nucleophilic Attack

The diagram below illustrates why nucleophilic attack is favored at the C2 position over the C3 position, based on the stability of the resulting intermediate.

G cluster_c2 Attack at C2 Position (Favored) cluster_c3 Attack at C3 Position (Disfavored) C2_Start This compound C2_Nu_Attack Nucleophile (Nu⁻) attacks C2 C2_Start->C2_Nu_Attack C3_Start This compound C2_Intermediate Meisenheimer Intermediate (Negative charge on N) C2_Nu_Attack->C2_Intermediate Forms stable intermediate C2_Resonance Resonance Stabilization C2_Intermediate->C2_Resonance Charge delocalized C2_Product C2-Substituted Product C2_Resonance->C2_Product Eliminates Cl⁻ C3_Nu_Attack Nucleophile (Nu⁻) attacks C3 C3_Start->C3_Nu_Attack C3_Intermediate Meisenheimer Intermediate (No charge on N) C3_Nu_Attack->C3_Intermediate Forms unstable intermediate C3_No_Resonance Less Stable C3_Intermediate->C3_No_Resonance C3_Product No Reaction / Minor Product C3_No_Resonance->C3_Product

Caption: Logical flow showing favored C2 vs. disfavored C3 nucleophilic attack.

Section 3: Key Transformations & Experimental Protocols

The differential reactivity of the chloro-substituents enables a range of powerful transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Protocol: Selective Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol details the selective displacement of the C2-chloride with an amine, a common transformation in medicinal chemistry. The higher reactivity of the C2 position allows this reaction to proceed under relatively mild conditions, leaving the C3-chloride intact for subsequent modification.

Workflow: Selective Amination at C2

G start Start | this compound Amine (R-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction Reaction Setup Combine reagents in a sealed vessel. Stir under Nitrogen atmosphere. start->reaction heating Heating Heat mixture to 80-120 °C. Monitor by TLC or LC-MS. reaction->heating workup Workup Cool to RT. Quench with water. Extract with organic solvent (e.g., EtOAc). heating->workup purification Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purification product Product | 2-Amino-3-chloro-4-methoxypyridine derivative purification->product

Caption: Step-by-step workflow for selective SNAr at the C2 position.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The reaction concentration is typically 0.1-0.5 M.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 2-amino-3-chloro-4-methoxypyridine derivative.

Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to modern drug discovery for their ability to form C-C and C-N bonds with high functional group tolerance.[10][11][12]

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids.[11][13] This is a powerful method for introducing molecular diversity.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex Ar-Pd(II)-R L₂ Transmetal->PdII_Aryl_Complex Boronic R-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Pyridine-Cl ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent System: Add a solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified via column chromatography.

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, overcoming the limitations of classical methods.[10][14] The choice of ligand is crucial for achieving high efficiency and broad substrate scope.[14][15]

Table: Common Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseTypical Substrates
Pd₂(dba)₃XPhos, RuPhosNaOt-Bu, K₃PO₄Primary & secondary aliphatic amines
Pd(OAc)₂BINAP, DPPFCs₂CO₃Anilines, primary amines
Pd₂(dba)₃BrettPhosLHMDS, K₂CO₃Hindered amines, heteroaryl halides

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).

  • Addition of Substrates: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent and Reaction: Add a dry, degassed solvent (e.g., Toluene or Dioxane), seal the tube, and heat the mixture to 80-110 °C.

  • Monitoring and Workup: Monitor the reaction for completion. Upon cooling, the reaction is quenched with water or saturated aqueous NH₄Cl, and the product is extracted.

  • Purification: The organic extracts are dried and concentrated, and the resulting residue is purified by column chromatography or crystallization.

Section 4: Application in Medicinal Chemistry - A Synthetic Blueprint

The true power of this compound is realized in its use for the sequential, regioselective synthesis of complex, drug-like molecules. The following diagram outlines a hypothetical pathway to a disubstituted pyridine scaffold, a common core in kinase inhibitors and other therapeutic agents.

Diagram: Sequential Functionalization Pathway

G A 2,3-Dichloro- 4-methoxypyridine B Suzuki Coupling (at C2) + Arylboronic Acid A->B Pd Catalyst, Base C 2-Aryl-3-chloro- 4-methoxypyridine B->C D Buchwald-Hartwig Amination (at C3) + Amine (R-NH₂) C->D Pd Catalyst, Ligand, Base E Final Scaffold: 2-Aryl-3-amino- 4-methoxypyridine D->E

Caption: A synthetic blueprint for creating a disubstituted pyridine scaffold.

This strategy leverages the higher reactivity of the C2 position for an initial Suzuki-Miyaura coupling to install an aryl group. The remaining C3 chloride, now sterically more hindered and electronically less activated, can then be subjected to a Buchwald-Hartwig amination under more forcing conditions or with a highly active catalyst system to install a second point of diversity. This sequential approach provides a robust and flexible route to novel chemical entities for screening and lead optimization.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its well-defined regiochemical reactivity allows for the selective and sequential introduction of various functional groups through robust and scalable reactions like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By mastering the protocols outlined in this guide, researchers can efficiently generate libraries of complex pyridine derivatives, accelerating the discovery of new therapeutic agents.

References

Application Note & Protocols: Strategic Synthesis of Novel Heterocycles Using 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,3-dichloro-4-methoxypyridine as a versatile scaffold for the synthesis of novel and complex heterocyclic compounds. We delve into the core chemical principles governing its reactivity, focusing on regioselective transformations via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and data-driven guidance are presented to empower scientists in the rational design and efficient synthesis of next-generation molecular entities.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry.[2] this compound is an exceptionally useful building block due to its distinct, electronically differentiated reactive sites. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ortho (C2) and para (C4) positions for nucleophilic attack.[3][4] In this molecule, the C2 and C3 positions bear chloro leaving groups, while the C4 position is occupied by an electron-donating methoxy group. This arrangement creates a nuanced electronic landscape that can be exploited for highly regioselective functionalization, paving the way for the synthesis of complex, multi-substituted heterocycles.

This guide will explore the two primary pathways for derivatizing this scaffold and its subsequent elaboration into fused heterocyclic systems.

G cluster_0 This compound: Reactivity Profile Start C2_Label C2-Cl: Highly Activated - Electronically favored for SNAr - Primary site for Pd-catalyzed coupling C3_Label C3-Cl: Less Activated - Sterically more accessible - Can be targeted under specific conditions OMe_Label C4-OMe: Directing Group - Electron-donating (resonance) - Influences solubility & conformation N_Label Pyridine N: Activating Group - Electron-withdrawing (inductive) - Stabilizes SNAr intermediates

Figure 1: Chemical structure and reactivity map of this compound.

Pathway I: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most intuitive transformation pathway for this compound is the nucleophilic aromatic substitution (SNAr) of one of the chloro groups.

2.1. Mechanistic Rationale for Regioselectivity

The regioselectivity of SNAr reactions on the pyridine ring is dictated by the stability of the intermediate Meisenheimer complex.[5][6] Nucleophilic attack at the C2 or C4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, a highly stabilizing resonance form.[3][4] Attack at C3 does not permit this stabilization. Consequently, the C2 position of this compound is significantly more electrophilic and susceptible to nucleophilic attack than the C3 position. This inherent electronic preference allows for the selective mono-substitution at C2 with a wide range of nucleophiles, including amines, alcohols, and thiols.

2.2. Protocol: Selective Buchwald-Hartwig Amination at the C2-Position

This protocol describes the palladium-catalyzed amination, a modern and highly efficient variant of SNAr, to selectively install an aniline moiety at the C2 position. This method is adapted from a robust procedure for the synthesis of substituted pyridinamines.[7]

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • 2 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • 19 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a condenser and magnetic stir bar, add this compound (1.0 eq.), sodium tert-butoxide (1.5 eq.), palladium(II) acetate (0.025 eq.), and triphenylphosphine (0.075 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by aniline (1.05 eq.).

  • Reaction: Heat the mixture to 100°C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and then to 0°C in an ice bath.

    • Carefully quench the reaction by the slow addition of 2 M HCl.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with DCM.

    • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-chloro-4-methoxypyridine derivative.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[8][9] For dihalogenated substrates like this compound, achieving site-selectivity is a key challenge that can often be controlled by the choice of ligand and reaction conditions.[10]

3.1. Principles of Site-Selectivity

While the C2 position is electronically favored for SNAr, the outcome of Pd-catalyzed couplings is more complex. The first step, oxidative addition of the Pd(0) catalyst to the C-Cl bond, is influenced by both electronics and sterics.

  • Ligand-Free/Simple Ligand Systems: Under many standard conditions (e.g., using Pd(PPh₃)₄), oxidative addition often occurs preferentially at the more electron-deficient C2 position.[11]

  • Bulky Ligand Systems: The use of sterically demanding ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, can reverse this selectivity. These ligands can favor coupling at the less sterically hindered C3 position, providing a powerful tool to access alternative isomers.[10]

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr e.g., Amines, Alcohols Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling e.g., Boronic Acids Intermediate_A C2-Substituted Intermediate SNAr->Intermediate_A Pd_Coupling->Intermediate_A Standard Ligands Intermediate_B C3-Substituted Intermediate (via selective coupling) Pd_Coupling->Intermediate_B Bulky Ligands Further_Func Further Functionalization (e.g., at C3 or C2) Intermediate_A->Further_Func Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B->Further_Func Further_Func->Cyclization Product_A Novel Heterocycle A (e.g., Pyridopyrimidine) Cyclization->Product_A Product_B Novel Heterocycle B (Isomeric Scaffold) Cyclization->Product_B

Figure 2: General synthetic workflow for elaborating this compound.

3.2. Protocol: C2-Selective Suzuki-Miyaura Coupling

This protocol provides a general method for a Suzuki-Miyaura reaction, which couples an aryl boronic acid predominantly at the C2 position.

Materials:

  • This compound

  • Aryl boronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), base (K₂CO₃, 2.0 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the 2-aryl-3-chloro-4-methoxypyridine.

Reaction TypeC-PositionCatalyst/Ligand SystemTypical BaseSolventTemp (°C)Yield Range
Suzuki-Miyaura C2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10070-95%
Buchwald-Hartwig C2Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100-11065-90%
Sonogashira C2PdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF25-6060-85%
Selective Suzuki C3Pd(OAc)₂ / IPr (NHC)K₃PO₄Toluene80-11050-80%[10]
Table 1: Representative conditions for palladium-catalyzed cross-coupling reactions.

Application: Synthesis of Fused Pyridopyrimidine Systems

The mono-functionalized intermediates derived from the protocols above are ideal precursors for constructing fused heterocyclic systems, such as pyridopyrimidines, which are prevalent in medicinal chemistry.[12][13][14]

4.1. Synthetic Strategy: Annulation of the Pyrimidine Ring

A common strategy involves a two-step sequence:

  • Installation of a Nitrogen Nucleophile: An amine is introduced at the C2 position via SNAr or Buchwald-Hartwig amination.

  • Cyclization: The remaining C3-chloro group is then used as an electrophilic handle. By reacting the C2-amino intermediate with a reagent containing a one-carbon unit that can cyclize onto the C3 position (e.g., formamidine, orthoformates), the pyrimidine ring can be annulated.

4.2. Protocol: Synthesis of a 4-Methoxypyrido[2,3-d]pyrimidine

This protocol outlines the cyclization of a 2-amino-3-chloro-4-methoxypyridine intermediate to form the corresponding pyridopyrimidine core.

Materials:

  • 2-Amino-3-chloro-4-methoxypyridine derivative (from Section 2.2)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (catalytic)

  • Ethanol or high-boiling solvent like N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 2-amino-3-chloro-4-methoxypyridine intermediate (1.0 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition: Add triethyl orthoformate (3.0-5.0 eq.) and a catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction involves the formation of an ethoxymethyleneamino intermediate, followed by intramolecular cyclization with the elimination of ethanol and HCl.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. Wash with cold ethanol and dry.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid or purify by column chromatography to obtain the pure pyridopyrimidine product.

Conclusion

This compound is a powerful and versatile building block for constructing novel heterocyclic architectures. By understanding the fundamental principles of its reactivity, chemists can achieve high levels of regioselectivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a robust framework for the rational design and synthesis of C2- and C3-substituted pyridines, which serve as key intermediates for accessing complex fused systems like pyridopyrimidines. These methods empower researchers to efficiently explore chemical space and accelerate the discovery of new therapeutic agents and functional materials.

References

Application Notes & Protocols: Regioselective Functionalization of the 2,3-Dichloro-4-methoxypyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,3-dichloro-4-methoxypyridine scaffold is a versatile building block in medicinal chemistry and materials science, offering multiple sites for synthetic elaboration. However, achieving regioselective functionalization requires a nuanced understanding of the electronic and steric influences exerted by the nitrogen heteroatom and the chloro and methoxy substituents. This guide provides a comprehensive overview of the key strategies for selectively targeting the C2, C3, C5, and C6 positions of this ring system. We present field-proven protocols for nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and expert commentary to enable researchers to harness the full synthetic potential of this important intermediate.

Strategic Overview: Reactivity of the Pyridine Core

The functionalization of the this compound ring is governed by a confluence of electronic effects. The pyridine nitrogen acts as an electron sink, rendering the α (C2, C6) and γ (C4) positions electron-deficient and thus susceptible to nucleophilic attack.[1][2] The substituents further modulate this inherent reactivity:

  • 4-Methoxy Group (–OMe): This is a strong electron-donating group by resonance but electron-withdrawing by induction. Crucially, it serves as a powerful directing metalation group (DMG) , capable of coordinating with organolithium bases to facilitate deprotonation at an adjacent position (C3 or C5).[3][4]

  • 2-Chloro & 3-Chloro Groups (–Cl): These are electron-withdrawing groups that further activate the ring towards nucleophilic attack and serve as excellent leaving groups in both nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The C2-Cl is significantly more activated than the C3-Cl due to its proximity to the ring nitrogen.

This interplay of effects allows for a highly regioselective approach to modification, as illustrated in the workflow below.

G cluster_0 Functionalization Pathways A This compound B S(N)Ar (e.g., NaOR, HNR2) A->B Selective at C2 C Directed ortho-Metalation (e.g., LDA, n-BuLi) A->C Selective at C5 D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->D C2 vs. C3 Selectivity E 2-Substituted-3-chloro- 4-methoxypyridine B->E F 5-Substituted-2,3-dichloro- 4-methoxypyridine C->F G 2-Substituted-3-chloro- 4-methoxypyridine D->G Milder Conditions H 2-Chloro-3-substituted- 4-methoxypyridine D->H Harsher Conditions (after C2 reaction) G cluster_0 DoM at C5 start This compound step1 Addition of LDA THF, -78 °C start->step1 intermediate Coordination Complex (OMe with Li) step1->intermediate step2 ortho-Deprotonation (at C5) intermediate->step2 lithiated 5-Lithio Intermediate step2->lithiated step3 Electrophilic Quench (e.g., MeI, TMSCl) lithiated->step3 product 5-Substituted Product step3->product

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines

In the landscape of modern drug discovery and materials science, the substituted aminopyridine scaffold is a cornerstone. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced via amino groups, make these compounds privileged structures in medicinal chemistry. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2,3-dichloro-4-methoxypyridine, a substrate of increasing interest due to the potential for sequential, site-selective functionalization. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and provide insights for troubleshooting and optimization.

Understanding the Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[2] The reaction proceeds through a catalytic cycle involving a Pd(0) active species.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) complex. For chloropyridines, this step is often rate-limiting due to the strength of the C-Cl bond.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_adduct + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex + Base - [H-Base]X Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for the Amination of this compound

The presence of two chlorine atoms and a methoxy group on the pyridine ring introduces several layers of complexity that must be carefully managed to achieve the desired outcome.

Regioselectivity: C2 vs. C3 Amination

For dichloropyridines, achieving regioselectivity is a primary challenge. The electronic and steric environment of each chlorine atom dictates its reactivity. In the case of this compound, the C2 position is generally more activated towards oxidative addition due to its proximity to the electron-withdrawing pyridine nitrogen.[3] The 4-methoxy group, being an electron-donating group, will have a more pronounced effect on the C3 position, potentially making it slightly less electrophilic. Therefore, selective amination at the C2 position is the more probable outcome under carefully controlled conditions.

Choice of Catalyst and Ligand: The Key to Success

The selection of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction, especially with challenging substrates like chloropyridines.

  • Palladium Precatalysts: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred. These are air- and moisture-stable and readily form the active Pd(0) species in situ, leading to more reproducible results.

  • Ligands: For the amination of electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of the monoligated Pd(0) species, which is highly active in the oxidative addition of aryl chlorides.[5] For achieving high regioselectivity in the amination of dichloropyridines, ligands with a larger bite angle, such as Xantphos, have proven to be particularly effective in favoring substitution at the C2 position.[6][7]

The Role of the Base and Solvent
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) is a common choice and is highly effective.[8] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[8][9]

  • Solvent Considerations: The choice of solvent is crucial for ensuring the solubility of all reaction components, particularly the inorganic base.[8] Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[10] It is critical to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific amine substrates.

General Protocol for the C2-Selective Monoamination of this compound

This protocol is designed for a small-scale (0.5 mmol) reaction. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (0.2 M)

  • Oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

Procedure:

  • Reaction Setup: To the oven-dried reaction vial, add this compound, Pd₂(dba)₃, Xantphos, and the magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. Stir the mixture for 5 minutes to dissolve the solids.

  • Add the amine substrate via syringe.

  • In a separate vial, weigh the sodium tert-butoxide and add it to the reaction mixture in one portion under a stream of inert gas.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Add Reagents to Vial (Substrate, Catalyst, Ligand) Inert 2. Purge with Inert Gas Setup->Inert Solvent_Amine 3. Add Solvent and Amine Inert->Solvent_Amine Base 4. Add Base Solvent_Amine->Base Heat 5. Heat Reaction Mixture Base->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Quench and Extract Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: A typical workflow for the Buchwald-Hartwig amination.

Data Summary and Optimization

The following table provides a summary of common conditions and their rationale, which can be used as a guide for optimizing the reaction for different amine substrates.

ParameterConditionRationale and Considerations
Catalyst Loading 1-5 mol% PdHigher loadings may be necessary for less reactive amines or to drive the reaction to completion.
Ligand Xantphos, RuPhos, SPhosXantphos is a good starting point for C2 selectivity on dichloropyridines.[6][7] RuPhos and SPhos are excellent general ligands for aminations.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is generally the most effective.[8] K₃PO₄ and Cs₂CO₃ are milder alternatives for base-sensitive substrates.[8][9]
Solvent Toluene, 1,4-DioxaneToluene is often preferred for its higher boiling point and good solubilizing properties.[10]
Temperature 80-120 °CHigher temperatures are often required for aryl chlorides.[9]
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine can help to drive the reaction to completion.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a solvent that effectively solubilizes the base (e.g., toluene for NaOtBu).
Hydrodehalogenation - β-hydride elimination is competing with reductive elimination.- Presence of water.- Use a bulkier ligand to sterically disfavor β-hydride elimination.- Ensure strictly anhydrous conditions.[3]
Formation of Bis-aminated Product - Reaction temperature is too high or reaction time is too long.- Lower the reaction temperature and carefully monitor the reaction to stop it once the mono-aminated product is formed.
Poor Regioselectivity - The chosen ligand does not provide sufficient steric or electronic differentiation.- Screen a panel of ligands. Xantphos is a good starting point for C2 selectivity.[6][7] Consider ligands with different bite angles and steric profiles.
Dark Reaction Mixture/Precipitation - Catalyst decomposition.- Ensure a strictly inert atmosphere.[3]- Lower the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of this compound offers a powerful and versatile method for the synthesis of valuable substituted aminopyridines. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields and excellent regioselectivity for C2 amination can be achieved. This application note provides a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,3-Dichloro-4-methoxypyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in biologically active molecules.[3][4] The functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[5] Among the various methods for carbon-carbon bond formation, the Sonogashira coupling stands out as a powerful and versatile tool for the synthesis of alkynyl-substituted heterocycles.[6][7] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide offers a direct route to conjugated enynes and arylalkynes under relatively mild conditions.[8][9]

This application note provides a comprehensive guide to the Sonogashira coupling of 2,3-dichloro-4-methoxypyridine with terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, with a particular focus on regioselectivity. The insights and procedures outlined herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully synthesize novel alkynyl-substituted pyridines for a wide range of applications.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling reaction is a co-catalyzed process that relies on the synergistic action of a palladium catalyst and a copper(I) co-catalyst.[9][10] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Alkyne Ar-Pd(II)L₂-C≡CR TM->PdII_Alkyne CuX Cu(I)X TM->CuX Regeneration RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Regeneration Product Ar-C≡C-R RE->Product Pi_Complex [Cu(C≡CR)] CuX->Pi_Complex Alkyne H-C≡C-R Alkyne->Pi_Complex Cu_Acetylide Cu-C≡C-R Pi_Complex->Cu_Acetylide Base Cu_Acetylide->TM to Pd Cycle BaseH Base-H⁺X⁻ Cu_Acetylide->BaseH Base Base Base->Cu_Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[8]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The desired alkynyl-substituted pyridine is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[11]

The Copper Cycle:

  • π-Complex Formation: The terminal alkyne coordinates with the copper(I) salt.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate.[9] This species is the active nucleophile that participates in the palladium cycle.

Regioselectivity in the Coupling of this compound

A critical consideration in the Sonogashira coupling of this compound is the regioselectivity of the reaction. The pyridine ring possesses two potential reaction sites at the C2 and C3 positions. The position adjacent to the nitrogen atom (C2) is generally more electron-deficient and, therefore, more activated towards oxidative addition by the palladium catalyst. This electronic preference often dictates the primary site of reaction in dihalopyridines.

The methoxy group at the C4 position is an electron-donating group, which can influence the electron density of the pyridine ring through resonance. This may have a subtle effect on the relative reactivity of the C2 and C3 positions. However, the strong activating effect of the pyridine nitrogen typically dominates, leading to a preferential reaction at the C2 position. Steric hindrance is another factor to consider, but in the case of this compound, the steric environments around the C2 and C3 positions are comparable.

Therefore, the Sonogashira coupling of this compound with a terminal alkyne is expected to predominantly yield the 2-alkynyl-3-chloro-4-methoxypyridine isomer. It is crucial to confirm the regiochemistry of the product through rigorous analytical methods such as NMR spectroscopy (NOE experiments can be particularly informative) and X-ray crystallography if suitable crystals can be obtained.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene. Optimization of these conditions may be necessary for different terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Phenylacetylene≥98%Commercially Available
PdCl₂(PPh₃)₂Catalyst GradeCommercially Available
Copper(I) Iodide (CuI)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica Gel230-400 meshCommercially Available
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling reaction.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates product formation.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-3-chloro-4-methoxypyridine.

Data Presentation: Representative Reaction Outcomes

The following table illustrates the expected outcomes and the effect of varying reaction parameters on the Sonogashira coupling of this compound with phenylacetylene. (Note: This data is representative and may vary based on experimental conditions).

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (C2:C3)
1PdCl₂(PPh₃)₂ (3)-Et₃N (2)Toluene80685>95:5
2Pd(PPh₃)₄ (5)-Et₃N (2)DMF65882>95:5
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane100127890:10
4PdCl₂(PPh₃)₂ (3)-DIPA (2)THF651088>95:5

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium and copper catalysts are fresh and have been stored under appropriate conditions. The formation of palladium black is an indicator of catalyst decomposition.[12]

    • Insufficient Degassing: Oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling).[12] Ensure the reaction setup is thoroughly degassed.

    • Low Temperature: For less reactive alkynes or if the reaction is sluggish, increasing the temperature may be necessary.

  • Formation of Side Products:

    • Glaser Homocoupling: This is a common side reaction. Using copper-free conditions or minimizing the amount of copper co-catalyst can mitigate this issue. Running the reaction under a slight positive pressure of an inert gas is also beneficial.

    • Double Addition: While less common with dichloropyridines under controlled stoichiometry, ensure the correct equivalents of the terminal alkyne are used.

  • Poor Regioselectivity:

    • Ligand Effects: While the inherent electronics of the pyridine ring favor C2 substitution, the choice of ligand can sometimes influence regioselectivity. For specific applications requiring the C3 isomer, screening of different palladium catalysts and ligands may be necessary. Sterically bulky ligands have been shown to alter regioselectivity in some dihalopyridine systems.

Experimental Workflow and Logic

The successful execution of the Sonogashira coupling requires a systematic approach, from preparation to analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent & Glassware Preparation (Drying) Inert Inert Atmosphere Setup (Schlenk Line) Reagents->Inert Setup Reaction Setup (Addition of Reagents) Inert->Setup Execution Reaction Execution (Heating & Stirring) Setup->Execution Monitoring Reaction Monitoring (TLC / LC-MS) Execution->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Regiochemistry Regiochemistry Confirmation (NOE) Characterization->Regiochemistry

Caption: A logical workflow for the Sonogashira coupling experiment.

Conclusion

The Sonogashira coupling of this compound offers a reliable and efficient method for the synthesis of novel 2-alkynyl-3-chloro-4-methoxypyridine derivatives. By understanding the reaction mechanism, carefully controlling reaction parameters, and anticipating potential challenges, researchers can successfully employ this powerful transformation to generate a diverse library of functionalized pyridines. These compounds hold significant potential as key intermediates in the development of new therapeutics and functional materials. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and organic synthesis.

References

Application Notes & Protocols: Strategic Derivatization of 2,3-Dichloro-4-methoxypyridine for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,3-dichloro-4-methoxypyridine scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries in drug discovery. Its two electronically distinct chlorine atoms at the C2 and C3 positions offer opportunities for sequential and regioselective functionalization. This guide provides an in-depth analysis of the scaffold's reactivity and details robust protocols for its derivatization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By explaining the causality behind experimental choices and providing validated, step-by-step methodologies, this document serves as a practical resource for researchers aiming to leverage this versatile building block for the efficient generation of novel molecular entities.

Foundational Principles: Understanding the Reactivity of this compound

To effectively derivatize the this compound core, a foundational understanding of its electronic properties is crucial. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property fundamentally dictates the regioselectivity of two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • Activation towards Nucleophilic Attack and Oxidative Addition: The electron-withdrawing nature of the pyridine nitrogen significantly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1][2] This activation is a consequence of the ability of the nitrogen atom to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) formed during an SNAr reaction.[1][2] Similarly, in palladium-catalyzed cross-couplings, the C2 position is generally more activated for oxidative addition, the rate-determining step for many such reactions.[3][4]

  • Positional Reactivity on the Scaffold:

    • C2-Position: Being ortho to the pyridine nitrogen, the C2-chloro substituent is the most reactive site. It is highly susceptible to displacement via both SNAr and palladium-catalyzed cross-coupling reactions.[3]

    • C3-Position: The C3-chloro substituent is significantly less reactive. It is meta to the nitrogen, meaning it does not receive the same level of electronic activation.

    • C4-Position: The methoxy group is a moderate electron-donating group, which can slightly modulate the reactivity of the adjacent C3 position, but the primary determinant of regioselectivity remains the influence of the ring nitrogen.

This inherent reactivity differential is the cornerstone of a selective derivatization strategy, allowing for a stepwise functionalization of the scaffold, first at C2 and subsequently at C3.

Strategic Derivatization Pathways for Library Generation

A divergent approach is optimal for library synthesis, starting from the common this compound core. The general workflow involves a highly regioselective primary derivatization at the C2 position, followed by a secondary diversification at the less reactive C3 position.

G cluster_r1 Building Block Set A (e.g., Boronic Acids) cluster_r2 Building Block Set B (e.g., Amines) A This compound (Starting Scaffold) B C2-Selective Derivatization (Suzuki, Buchwald-Hartwig, SNAr) A->B C Monofunctionalized Intermediate (2-Aryl/Amine/Thio-3-chloro-4-methoxypyridine) B->C High Regioselectivity D C3-Selective Derivatization (Suzuki, Buchwald-Hartwig, etc.) C->D E Diverse Compound Library (Di-substituted Pyridines) D->E Introduction of Second Point of Diversity R1 R³... R1->B R2 R⁴ R⁵ R⁶... R2->D

Caption: Divergent workflow for compound library synthesis.

This strategy allows for the creation of a large matrix of final compounds from two sets of building blocks, maximizing molecular diversity from a common intermediate.

Key Methodologies and Protocols

The following sections detail the rationale and step-by-step protocols for the most effective derivatization reactions on the this compound scaffold.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl diversity into a library.[5][6]

Causality and Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. A combination like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand is commonly used.[7][8] The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle.[9]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in an aqueous/organic solvent mixture.

  • Regioselectivity: Under standard Suzuki conditions, oxidative addition of the palladium catalyst occurs preferentially at the more electron-deficient C2 position, leading to excellent regioselectivity for C2-arylation.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the 2-aryl-3-chloro-4-methoxypyridine product via ¹H NMR, ¹³C NMR, and HRMS.

Catalyst / LigandBaseSolventTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-95
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O9080-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11085-99
Caption: Representative conditions for C2-selective Suzuki coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds, allowing for the introduction of a vast array of primary and secondary amines.[10][11]

Causality and Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential for promoting the reductive elimination step that forms the C-N bond.[12][13] The choice of ligand can also be used to control regioselectivity in dihalopyridines.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12] Sodium tert-butoxide (NaOt-Bu) is common, though weaker bases like Cs₂CO₃ can be used for sensitive substrates.[14]

  • Regioselectivity: Similar to the Suzuki coupling, the C2 position is the kinetically favored site for amination due to its electronic activation. Using specific ligands like Xantphos has proven effective for achieving high C2 selectivity.[3]

Protocol 2: C2-Selective Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.05 equiv.), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.) to a dry reaction vessel.

  • Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring for 6-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Verify the structure of the 2-amino-3-chloro-4-methoxypyridine product by NMR and HRMS.

LigandBaseSolventTemp (°C)Typical Yield Range (%)
XantphosCs₂CO₃Dioxane10070-90
BINAPNaOt-BuToluene11075-95
DavePhosLHMDSTHF8065-88
Caption: Representative conditions for C2-selective Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a complementary, often palladium-free, method for derivatization, particularly with soft nucleophiles like thiols and, under certain conditions, alkoxides and amines.[15]

Causality and Experimental Choices:

  • Mechanism and Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[16] Attack at the C2 position is strongly favored because the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, providing significant stabilization that is not possible with attack at C3.[1][2]

  • Nucleophile Choice: Strong nucleophiles are required to attack the electron-deficient ring. Thiols are particularly effective nucleophiles for this transformation.

  • Reaction Conditions: The reaction may require heat to overcome the activation energy associated with disrupting the ring's aromaticity in the first step. A base may be needed to deprotonate the nucleophile (e.g., generating a thiolate from a thiol).

SNAr_Mechanism cluster_0 SNAr at C2 (Favored) cluster_1 SNAr at C3 (Disfavored) A Nucleophile attacks C2 B Meisenheimer Intermediate (Charge on Nitrogen) A->B Addition C Elimination of Cl⁻ B->C Resonance Stabilized D C2-Substituted Product C->D Aromaticity Restored X Nucleophile attacks C3 Y Meisenheimer Intermediate (No Charge on Nitrogen) X->Y Addition Z Higher Energy Intermediate

Caption: Rationale for C2 selectivity in SNAr reactions.

Protocol 3: C2-Selective Thiolation (SNAr)

  • Reagent Preparation: To a reaction vessel, add the desired thiol (1.1 equiv.) and a suitable base (e.g., K₂CO₃ or NaH, 1.2 equiv.) in an anhydrous polar aprotic solvent like DMF or DMSO. Stir for 15-30 minutes at room temperature to generate the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same solvent to the thiolate mixture.

  • Reaction: Heat the mixture to 60-100 °C and stir until the starting material is consumed (monitor by LC-MS, typically 2-8 hours).

  • Work-up: Cool the reaction and pour it into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine.

  • Purification: Dry the organic phase (e.g., over Na₂SO₄), filter, and remove the solvent in vacuo. Purify the crude material via column chromatography.

  • Characterization: Confirm the structure of the 2-thioether-3-chloro-4-methoxypyridine product by NMR and HRMS.

Sequential Strategy: Building the Library

Once the C2 position is functionalized, the remaining C3-chloro substituent can be displaced using a second, typically more forcing, reaction. Palladium-catalyzed cross-coupling reactions are generally effective for this second step, as SNAr at C3 is extremely difficult.

Protocol 4: Sequential C2-Amination / C3-Arylation

  • Step 1 (C2-Amination): Synthesize the 2-amino-3-chloro-4-methoxypyridine intermediate using Protocol 2 . Purify this product carefully.

  • Step 2 (C3-Arylation):

    • To an oven-dried microwave vial under argon, add the 2-amino-3-chloro-4-methoxypyridine intermediate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a strong base (e.g., Cs₂CO₃, 3.0 equiv.), and a robust catalyst system suitable for deactivated chlorides (e.g., Pd(OAc)₂ with a sterically hindered biarylphosphine ligand like RuPhos or SPhos, 0.05-0.10 equiv.).

    • Add a degassed solvent such as 1,4-dioxane/water or toluene.

    • Seal the vial and heat to a higher temperature (e.g., 110-140 °C), potentially using microwave irradiation to shorten reaction times.

    • Monitor the reaction for the formation of the di-substituted product.

    • Perform work-up and purification as described in previous protocols. This two-step process, when applied in a parallel synthesis format, can rapidly generate a library of diverse 2,3-disubstituted-4-methoxypyridines.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,3-Dichloro-4-methoxypyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The protocols and insights provided are synthesized from established principles of heterocyclic chemistry to ensure scientific integrity and practical applicability in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound can be approached via several strategic pathways, primarily depending on the availability of starting materials. Two common strategies are:

  • Nucleophilic Aromatic Substitution (SNA_r) on a Polychlorinated Pyridine: This is often the most direct route, starting with 2,3,4-trichloropyridine. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack by a methoxide source. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1][2]

  • Diazotization of an Aminopyridine followed by a Sandmeyer-type reaction: An alternative route begins with 2,3-dichloro-4-aminopyridine. The amino group is converted to a diazonium salt, which is then displaced by a methoxy group. This method can be effective but requires careful control of the diazotization conditions to avoid side reactions.[3][4][5]

Q2: What is the mechanism of the methoxylation step in the SNA_r route?

A2: The methoxylation of a polychlorinated pyridine, such as 2,3,4-trichloropyridine, with a nucleophile like sodium methoxide proceeds via a bimolecular nucleophilic aromatic substitution (SNA_r) mechanism. This is an addition-elimination process.[6] The methoxide ion attacks the electron-deficient carbon at the 4-position of the pyridine ring, leading to the temporary disruption of aromaticity and the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group. The attack occurs preferentially at the 4-position due to the effective stabilization of the negative charge in the intermediate through resonance, including a resonance structure where the charge resides on the ring nitrogen.[1]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount. Key precautions include:

  • Handling of Pyridine Derivatives: Pyridine and its derivatives are often toxic and can be absorbed through the skin. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use of Strong Bases: Reactions involving sodium methoxide or sodium hydride require anhydrous conditions as these reagents react violently with water.

  • Chlorinating Agents: If the synthesis involves chlorination steps, be aware that chlorinating agents can be corrosive and toxic.

  • Pressure Build-up: Diazotization reactions can release nitrogen gas, so the reaction should be performed in a vessel that is not sealed to avoid pressure build-up.

Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A combination of chromatographic and spectroscopic methods is ideal:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Product Purification: Column chromatography is often used to purify the crude product. The choice of eluent will depend on the polarity of the product and impurities.

  • Purity Assessment and Characterization:

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of this compound.

    • Mass Spectrometry (MS) will confirm the molecular weight of the desired compound.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: I am attempting the synthesis via nucleophilic aromatic substitution on 2,3,4-trichloropyridine with sodium methoxide, but I am getting a very low yield or no product at all. What could be the issue?

A: This is a common issue that can often be traced back to a few key factors. Let's diagnose the potential causes:

  • Inadequate Reaction Conditions:

    • Temperature: Nucleophilic aromatic substitutions on pyridines can be slow and often require heating.[6] If the reaction is being run at room temperature, consider gradually increasing the temperature. However, be cautious, as excessively high temperatures can lead to side reactions.

    • Reaction Time: These reactions may require several hours to reach completion. Monitor the reaction by TLC until the starting material is consumed.

  • Reagent Quality and Stoichiometry:

    • Anhydrous Conditions: Sodium methoxide is highly reactive with water. Ensure that your solvent (e.g., methanol, DMF) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will consume the sodium methoxide and inhibit the reaction.

    • Purity of Starting Material: Verify the purity of your 2,3,4-trichloropyridine. Impurities could interfere with the reaction.

    • Stoichiometry: A slight excess of sodium methoxide (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete conversion of the starting material.

  • Improper Work-up:

    • Hydrolysis: The product, this compound, could be susceptible to hydrolysis under acidic or strongly basic conditions during work-up, especially at elevated temperatures. Neutralize the reaction mixture carefully, preferably at a low temperature.

Issue 2: Formation of Isomeric Impurities

Q: My final product is contaminated with what I believe to be other dichloromethoxy-pyridine isomers. How can I improve the selectivity of my reaction?

A: The formation of isomeric byproducts is a classic challenge in the chemistry of substituted pyridines. Here’s how to address it:

  • Understanding Regioselectivity: In nucleophilic aromatic substitution on 2,3,4-trichloropyridine, the 4-position is the most activated towards attack. However, substitution at the 2-position can also occur, though it is generally less favored.

  • Controlling Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity for the thermodynamically favored product. The activation energy for the formation of the more stable intermediate (attack at C-4) is typically lower.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO can be effective for SNA_r reactions. It may be beneficial to screen a few different solvents to find the optimal conditions for your specific substrate.

  • Purification: If the formation of isomers cannot be completely suppressed, careful purification by column chromatography or recrystallization will be necessary. Developing an effective separation method using TLC is the first step.

Issue 3: Incomplete Reaction - Starting Material Remains

Q: I have run the reaction for an extended period, but TLC analysis still shows a significant amount of unreacted starting material. What should I do?

A: The persistence of starting material usually points to issues with reactivity or stoichiometry.

  • Check Your Reagents:

    • Activity of Sodium Methoxide: Ensure your sodium methoxide is fresh and has not been deactivated by exposure to air and moisture.

    • Solvent Purity: As mentioned, the solvent must be anhydrous.

  • Reaction Conditions:

    • Increase Temperature: If you are running the reaction at a low temperature, a modest increase may be necessary to drive the reaction to completion.

    • Increase Reagent Stoichiometry: A small, incremental addition of sodium methoxide could help to consume the remaining starting material. However, add it cautiously to avoid promoting side reactions.

Proposed Optimized Experimental Protocol

Disclaimer: The following protocol is a composite procedure based on established principles for the synthesis of related substituted pyridines. It should be optimized for your specific laboratory conditions.

Synthesis of this compound from 2,3,4-Trichloropyridine

ParameterRecommended ConditionRationale
Starting Material 2,3,4-TrichloropyridineCommercially available precursor.
Reagent Sodium methoxide (NaOMe)Strong nucleophile for methoxylation.
Stoichiometry 1.0 eq. 2,3,4-trichloropyridine, 1.2 eq. NaOMeA slight excess of NaOMe ensures complete conversion.
Solvent Anhydrous Methanol or DMFPolar solvent to facilitate the SNA_r reaction.
Temperature 50-65 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 4-12 hours (monitor by TLC)Allows the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of the methoxide by moisture.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous methanol (or DMF).

  • Carefully add sodium methoxide (1.2 equivalents) to the solvent and stir until it is fully dissolved.

  • Add 2,3,4-trichloropyridine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 50-65 °C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for addressing common issues in the synthesis of this compound.

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Yield start->low_yield impurities Isomeric Impurities start->impurities incomplete_rxn Incomplete Reaction start->incomplete_rxn check_conditions Review Reaction Conditions (Temp, Time) low_yield->check_conditions check_reagents Verify Reagent Quality (Anhydrous, Purity) low_yield->check_reagents check_workup Assess Work-up Procedure (Hydrolysis) low_yield->check_workup lower_temp Lower Reaction Temperature impurities->lower_temp screen_solvents Screen Solvents impurities->screen_solvents optimize_purification Optimize Purification (Chromatography/Recrystallization) impurities->optimize_purification check_reagent_activity Check Reagent Activity incomplete_rxn->check_reagent_activity increase_temp_incomplete Increase Temperature incomplete_rxn->increase_temp_incomplete add_more_reagent Incrementally Add More Reagent incomplete_rxn->add_more_reagent increase_temp Increase Temperature check_conditions->increase_temp Too Low? extend_time Extend Reaction Time check_conditions->extend_time Too Short? use_fresh_reagents Use Fresh/Anhydrous Reagents check_reagents->use_fresh_reagents Moisture/Impurity? adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry Incorrect Ratio? neutralize_carefully Careful Neutralization check_workup->neutralize_carefully Harsh Conditions?

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Technical Support Center: Purification of Crude 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3-Dichloro-4-methoxypyridine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this crucial chemical intermediate. Our focus is on providing practical, field-proven insights to enhance the purity, yield, and reproducibility of your experimental outcomes.

I. Understanding the Purification Challenge: Common Impurities

The synthesis of this compound can result in a variety of impurities that must be removed to ensure the quality of the final product. A thorough understanding of these potential contaminants is the first step toward developing an effective purification strategy.

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may persist in the crude product.

  • Isomeric Byproducts: The chlorination of pyridine derivatives is not always perfectly regioselective, leading to the formation of other dichlorinated or monochlorinated methoxypyridine isomers.[1]

  • Over-reaction Products: The reaction may proceed beyond the desired dichlorination, resulting in trichlorinated or other polychlorinated pyridines.[1]

  • Side-products from Reagents: Impurities can also arise from side reactions involving the chlorinating agents or other reagents used in the synthesis.[1]

  • Degradation Products: The target compound may degrade under harsh reaction or work-up conditions, leading to colored impurities or tars.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during the purification of crude this compound.

Issue 1: Persistent Impurities with Similar Polarity

  • Question: My purified this compound still shows the presence of an impurity with a very similar Rf value on TLC. How can I improve the separation?

  • Answer: This is a common challenge when dealing with isomeric or structurally related impurities. Here’s a systematic approach to enhance separation:

    • Optimize Column Chromatography:

      • Solvent System: The choice of eluent is critical. A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] Experiment with different ratios to maximize the difference in Rf values (ΔRf) between your product and the impurity. Aim for a product Rf of 0.2-0.4 on TLC for optimal column separation.[3]

      • Gradient Elution: If isocratic elution (using a constant solvent ratio) is ineffective, a shallow gradient of the polar solvent can improve resolution.

      • Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (neutral or basic) if your compound is sensitive to the acidic nature of silica.[3] For basic compounds like pyridines, peak tailing on silica can be an issue.[4] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[4][5]

    • Recrystallization:

      • Solvent Screening: A systematic solvent screening is essential. Test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, and solvent pairs like ethanol/water or ethyl acetate/hexanes).[6][7] The ideal solvent will dissolve the crude product when hot but have low solubility for the desired compound and high solubility for the impurity at low temperatures.

      • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals and minimizes the trapping of impurities.[8]

Issue 2: Low Recovery of the Purified Product

  • Question: I am experiencing significant product loss during purification. What are the likely causes and how can I mitigate this?

  • Answer: Low recovery can be attributed to several factors throughout the purification process.

    • During Column Chromatography:

      • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. If you suspect this, consider using a less active stationary phase like neutral alumina.

      • Co-elution: If the separation is poor, a significant portion of your product might be in mixed fractions that are discarded. Improving the separation as described in Issue 1 is key.

      • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss. Ensure the silica gel is packed uniformly.[9]

    • During Recrystallization:

      • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a low yield of crystals upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

      • Product Solubility in Cold Solvent: If the product has significant solubility in the cold recrystallization solvent, you will lose product in the mother liquor. Ensure the chosen solvent has low solubility for your product at low temperatures.

      • Premature Crystallization: If the solution cools too quickly during hot filtration (to remove solid impurities), the product may crystallize on the filter paper. Use a pre-heated funnel and receiving flask.[8]

    • Product Volatility:

      • Although this compound is a solid at room temperature, it may have some vapor pressure. Avoid prolonged drying under high vacuum at elevated temperatures.

Issue 3: Presence of Colored Impurities

  • Question: My final product has a persistent yellow or brownish tint. How can I remove these colored impurities?

  • Answer: Colored impurities are often high molecular weight byproducts or degradation products.

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal.[8] Stir or gently heat the mixture for a short period, then filter the charcoal through a pad of Celite®. Be cautious, as excessive use of charcoal can lead to product loss.[8]

    • Recrystallization: Often, a successful recrystallization will leave colored impurities in the mother liquor, yielding colorless crystals of the pure product.

Issue 4: Product Instability During Purification

  • Question: I suspect my product is degrading on the silica gel column. How can I confirm this and what are the alternatives?

  • Answer: Some pyridine derivatives can be sensitive to the acidic nature of silica gel.[10]

    • 2D TLC Analysis: To check for on-plate degradation, spot your crude mixture on the corner of a square TLC plate. Develop the plate in one direction, then dry it completely, rotate it 90 degrees, and develop it in the same solvent system. If your compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate degradation products.[10]

    • Alternative Stationary Phases: If instability on silica is confirmed, switch to a more inert stationary phase like neutral or basic alumina.[3]

    • Minimize Contact Time: Use flash column chromatography to minimize the time the compound spends on the stationary phase.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography. Optimization of the solvent system is crucial and should be performed using Thin Layer Chromatography (TLC) beforehand.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[2]
  • Visualize the spots under UV light (254 nm).
  • The ideal solvent system will give a well-separated spot for the product with an Rf value between 0.2 and 0.4.[3]

2. Column Preparation (Slurry Method):

  • Select an appropriately sized column. A general rule is to use 30-100g of silica gel for every 1g of crude product.[11]
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
  • Drain the solvent until it is level with the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the column.
  • Drain the solvent until the sample is adsorbed onto the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
  • Collect fractions in test tubes or other suitable containers.
  • If using a gradient, gradually increase the polarity of the eluent.
  • Monitor the collected fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.
  • Add a small amount of a different potential solvent to each tube and observe solubility at room temperature. A good solvent should not dissolve the compound at this stage.
  • Heat the tubes and add more solvent dropwise until the solid just dissolves.
  • Allow the solutions to cool slowly to room temperature, then in an ice bath.
  • The best solvent will dissolve the compound when hot and form a large amount of crystals upon cooling.[7]

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[8]
  • Allow the solution to cool slowly to room temperature.
  • Once crystals have formed, place the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven at a moderate temperature.

IV. Data Presentation: Comparison of Purification Techniques

Technique Advantages Disadvantages Typical Recovery Purity Achieved
Flash Column Chromatography High resolution for complex mixtures.[3]Can be time-consuming and requires larger volumes of solvent.60-90% (highly dependent on separation)>98% is often achievable.[9]
Recrystallization Simple, rapid, and can be highly effective for removing small amounts of impurities.[6]Not suitable for oily products or for separating impurities with very similar solubility.[6]70-95% (dependent on solubility profile)Can reach >99% if a suitable solvent is found.
Distillation (under reduced pressure) Effective for removing non-volatile impurities.Requires the compound to be thermally stable at its boiling point.Potentially high (>90%)Dependent on the volatility of impurities.

V. Visualization of Workflows

Diagram 1: Decision-Making Workflow for Purification Method Selection

Purification_Decision_Tree start Crude 2,3-Dichloro-4- methoxypyridine is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or low-melting solid? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_oily->column_chromatography Yes distillation Consider Vacuum Distillation is_oily->distillation Consider as alternative purity_check1 Check Purity (TLC, GC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, GC, NMR) column_chromatography->purity_check2 purity_check3 Check Purity (TLC, GC, NMR) distillation->purity_check3 purity_check1->column_chromatography Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->recrystallization Consider for further polishing purity_check2->pure_product Purity >98% purity_check3->column_chromatography Purity <98% purity_check3->pure_product Purity >98% impure Still Impure

Caption: A decision tree to guide the selection of the appropriate purification technique.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Column Chromatography of This compound issue Identify Issue start->issue poor_separation Poor Separation issue->poor_separation ΔRf is small low_recovery Low Recovery issue->low_recovery Low Yield peak_tailing Peak Tailing issue->peak_tailing Asymmetric Peaks optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent check_adsorption Check for Irreversible Adsorption low_recovery->check_adsorption repack_column Check and Repack Column low_recovery->repack_column add_modifier Add Modifier to Eluent (e.g., Triethylamine) peak_tailing->add_modifier gradient_elution Use Gradient Elution optimize_eluent->gradient_elution solution Improved Purification gradient_elution->solution change_stationary_phase Change Stationary Phase (e.g., Alumina) check_adsorption->change_stationary_phase Suspected add_modifier->solution repack_column->solution

Caption: A workflow for troubleshooting common issues in column chromatography.

VI. References

  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem Technical Support Center.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamdani, A. A., & El-Abadelah, M. M. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(21), 5183.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography.

  • Merck. (n.d.). TLC Tips and Tricks.

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.

  • ChemicalBook. (n.d.). 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis.

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography.

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][12]pyridine-1,3-diones.

  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

  • Sigma-Aldrich. (n.d.). Column Chromatography and Related Products.

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support Center.

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.

  • Promega Connections. (2018, July 16). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.

  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

  • Thermo Fisher Scientific - JP. (n.d.). Protein Purification Support—Troubleshooting.

  • ChemUniverse. (n.d.). This compound [Q01310].

  • Achmem. (n.d.). This compound.

  • BenchChem. (n.d.). Recrystallization methods for purifying 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene.

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

  • ResearchGate. (2025, August 6). Expression, purification, crystallization and preliminary X-ray analysis of the D-alanyl carrier protein DltC from Staphylococcus epidermidis | Request PDF.

References

Identifying common byproducts in 2,3-Dichloro-4-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dichloro-4-methoxypyridine Reactions

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document serves as a specialized resource for scientists encountering common challenges in reactions involving this versatile building block. As a substituted pyridine, its reactivity is governed by a complex interplay of electronic and steric effects from the chloro, methoxy, and ring nitrogen substituents. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific issues observed in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.

Troubleshooting Guides & FAQs

FAQ 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic substitution (e.g., amination) on this compound, intending to replace the C-2 chlorine. However, my analysis shows a mixture of products, including substitution at the C-3 position and some disubstituted byproducts. How can I improve the selectivity for the C-2 position?

Answer:

This is a classic challenge of regioselectivity. The pyridine nitrogen activates the C-2 (ortho) and C-4 (para) positions for nucleophilic attack. While the C-4 position is blocked by the methoxy group, both C-2 and C-3 bear chlorine, a good leaving group. The C-2 position is generally more electronically activated for SNAr than the C-3 position due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. However, forcing conditions (high temperature, strong base) can lead to a loss of selectivity.

Plausible Causes for Poor Selectivity:

  • Overly Harsh Reaction Conditions: High temperatures can provide enough activation energy to overcome the small difference in reactivity between the C-2 and C-3 positions, leading to isomeric byproducts.

  • Steric Hindrance: A bulky nucleophile may face slightly more steric hindrance at the C-2 position, potentially increasing the rate of attack at C-3, especially at elevated temperatures.

  • Extended Reaction Times: Allowing the reaction to proceed for too long after the initial C-2 substitution can promote a second, slower substitution at the C-3 position, yielding a disubstituted byproduct.

Troubleshooting Workflow & Protocol:

The key to achieving high regioselectivity is to exploit the intrinsic electronic preference for the C-2 position under kinetic control.

Diagram: SNAr Selectivity Pathway

cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Start 2,3-Dichloro-4- methoxypyridine + Nu-H Conditions Select Conditions: - Temp - Base - Time Start->Conditions Desired Desired Product: 2-Substituted Isomer Conditions->Desired Low Temp (e.g., 25-60°C) Weak Base Isomer Byproduct: 3-Substituted Isomer Conditions->Isomer High Temp (e.g., >100°C) DiSub Byproduct: 2,3-Disubstituted Desired->DiSub Extended Time or Excess Nu- cluster_main Desired Catalytic Cycle cluster_side Side Reactions Start Ar-B(OH)₂ + Pd(II) Complex Transmetalation Transmetalation Start->Transmetalation Productive Path Protodeboronation Protodeboronation (H₂O, Base) Start->Protodeboronation Non-Productive Homocoupling Homocoupling (O₂) Start->Homocoupling Non-Productive ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product Desired Coupled Product ReductiveElim->Product

Technical Support Center: Optimizing Coupling Reactions of 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,3-Dichloro-4-methoxypyridine. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the key factors governing the yield and purity of your reactions. As Senior Application Scientists, we have synthesized data from seminal literature and our in-house expertise to help you navigate the complexities of these transformations.

Understanding the Substrate: this compound

The reactivity of this compound in cross-coupling reactions is dictated by a combination of electronic and steric factors. The pyridine nitrogen makes the ring electron-deficient, which generally facilitates oxidative addition, the first step in the catalytic cycle. However, the positioning of the two chlorine atoms and the electron-donating methoxy group introduces subtleties that must be carefully managed to achieve high yield and regioselectivity.

Key Structural Features and Their Implications:

  • C2-Cl vs. C3-Cl: The chlorine at the C2 position is generally more activated towards oxidative addition than the C3 chlorine. This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.

  • 4-Methoxy Group: The electron-donating methoxy group at the C4 position can modulate the electron density of the pyridine ring, potentially influencing the rates of oxidative addition and reductive elimination.

  • Steric Hindrance: The adjacent chlorine atoms create a sterically hindered environment, which can impact ligand coordination and the approach of the coupling partner.

This guide will address the most common challenges encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate and provide actionable solutions.

Troubleshooting Guide & FAQs

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with this compound, challenges such as low yield, poor regioselectivity, and byproduct formation are common.

Frequently Asked Questions (FAQs):

Q1: I am getting very low to no yield of my desired coupled product. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki couplings of pyridyl chlorides are often traced back to catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Deactivation. The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBuXPhos.[1] These ligands can sterically shield the palladium center and promote the desired catalytic cycle.

  • Potential Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heterocycles.

    • Solution: The choice of base is critical.[2] A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and anhydrous for optimal results. The addition of water as a co-solvent can sometimes accelerate transmetalation.[3]

  • Potential Cause 3: Protodeboronation of the Boronic Acid. The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.

    • Solution: Use the boronic acid as soon as it is prepared or purchased. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Running the reaction under anhydrous conditions with a base like KF can also mitigate this side reaction.[2]

  • Potential Cause 4: Poor Solubility. The starting materials or catalyst may not be sufficiently soluble in the chosen solvent.

    • Solution: A solvent screen is recommended. Common choices include 1,4-dioxane, toluene, or DMF. A mixture of solvents, such as dioxane/water, can improve solubility and reaction rates.[4]

Q2: I am observing a mixture of mono-coupled products at the C2 and C3 positions. How can I improve the regioselectivity for C2 coupling?

A2: Achieving high regioselectivity is a primary challenge. As mentioned, the C2 position is electronically favored for oxidative addition. To enhance this inherent preference:

  • Ligand Selection: Less sterically demanding but electron-rich ligands can favor coupling at the more accessible C2 position. While bulky ligands are generally good for pyridyl substrates, a systematic ligand screening is the most effective approach.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.

  • Boronic Acid Equivalence: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help drive the reaction to completion at the more reactive site before significant reaction occurs at the less reactive site.

Q3: My main impurity is the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture.

  • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Readily available and effective Pd(0) or Pd(II) precursors.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases that facilitate transmetalation.
Solvent 1,4-Dioxane or Toluene (with or without water)Good at solubilizing reagents and compatible with a wide range of temperatures.
Temperature 80-110 °CA good starting range for balancing reaction rate and selectivity.
II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. When using this compound, similar challenges to the Suzuki coupling arise, with a particular emphasis on catalyst and ligand selection.

Frequently Asked Questions (FAQs):

Q1: My Buchwald-Hartwig amination is not proceeding to completion. What should I try?

A1: Incomplete conversion is often due to an inappropriate choice of catalyst, ligand, or base for the specific amine being coupled.

  • Potential Cause 1: Incompatible Ligand/Catalyst System. Not all ligands are suitable for all classes of amines.

    • Solution: For primary aliphatic amines and anilines, ligands like XPhos or BrettPhos are often effective.[5] For more challenging secondary amines, more specialized ligands may be required. A palladium precatalyst, such as an XPhos-Pd-G3 precatalyst, can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[6]

  • Potential Cause 2: Base Strength and Solubility. The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition.

    • Solution: NaOtBu is a common and effective base, but it is not compatible with base-sensitive functional groups.[7] LHMDS or K₃PO₄ can be good alternatives in such cases. The solubility of the base can also be a factor; using a solvent in which the base has some solubility, or vigorous stirring, is important.[5]

Q2: I am trying to perform a mono-amination. How can I control the reaction to avoid di-substitution?

A2: Achieving mono-selectivity relies on exploiting the differential reactivity of the C2 and C3 positions.

  • Solution:

    • Stoichiometry: Use a slight excess of the dichloropyridine (e.g., 1.2 equivalents) relative to the amine.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized. Lowering the temperature can also help improve selectivity.

    • Ligand Choice: Certain ligands can favor mono-arylation. For instance, Josiphos-type ligands have shown good performance in the mono-amination of heteroaryl chlorides.[1]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a precatalyst (e.g., XPhos-Pd-G3, 2-4 mol%)Precatalysts often give more reproducible results.
Ligand XPhos, RuPhos, or BrettPhos (2-5 mol%)A range of bulky biaryl phosphine ligands should be screened.[5]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong bases are typically required for efficient amination.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents are crucial.
Temperature 80-110 °COptimization may be required depending on the amine.
III. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds, providing access to valuable alkynylated pyridines.

Frequently Asked Questions (FAQs):

Q1: My Sonogashira coupling is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling). How can I improve this?

A1: This is a classic problem in Sonogashira reactions, often exacerbated by the presence of oxygen and issues with the copper co-catalyst.

  • Potential Cause 1: Oxygen in the Reaction. Oxygen promotes the homocoupling of the terminal alkyne.

    • Solution: Rigorous degassing of all solvents and reagents is essential. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Potential Cause 2: Issues with the Copper(I) Co-catalyst.

    • Solution: Use a fresh, high-purity source of CuI. Sometimes, "copper-free" Sonogashira conditions can provide better results by eliminating the homocoupling pathway.[8] These conditions often require a different ligand and base combination, such as using a bulky phosphine ligand with a base like Cs₂CO₃.

Q2: I am struggling with regioselectivity between the C2 and C3 positions. What factors control this?

A2: Similar to the other coupling reactions, the C2 position is electronically favored.

  • Solution:

    • Catalyst Control: The choice of palladium catalyst and ligand can influence regioselectivity. For instance, using a catalyst system with a high affinity for the more electron-deficient C2 position can enhance selectivity.

    • Reaction Conditions: Careful control of temperature and reaction time is crucial. Lower temperatures may favor the kinetically preferred C2-coupled product.

Table 3: Recommended Starting Conditions for Sonogashira Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (3-10 mol%)Essential for the traditional Sonogashira mechanism.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-4 equiv.)Acts as both a base and a solvent in many cases.
Solvent THF or DMFAnhydrous and degassed.
Temperature Room Temperature to 80 °CMilder conditions can often be used for Sonogashira couplings.

Experimental Protocols & Workflows

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Ligand Addition: Under a positive flow of argon, add Pd₂(dba)₃ (0.015 equiv., 3 mol% Pd) and SPhos (0.06 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane (to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Low Yield

G start Low Yield in Coupling Reaction check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Thoroughly degas all solvents and reagents. check_inert->degas No check_reagents Are the reagents (boronic acid, amine, alkyne) fresh and pure? check_inert->check_reagents Yes degas->check_reagents use_fresh Use fresh, high-purity reagents. Consider boronic esters. check_reagents->use_fresh No screen_conditions Have you screened different conditions? check_reagents->screen_conditions Yes use_fresh->screen_conditions ligand_screen Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). screen_conditions->ligand_screen base_screen Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu, LHMDS). ligand_screen->base_screen solvent_screen Screen different solvents (e.g., Dioxane, Toluene, DMF). base_screen->solvent_screen temp_screen Vary the reaction temperature (e.g., 80°C, 100°C, 120°C). solvent_screen->temp_screen success Improved Yield temp_screen->success

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

G cluster_legend Legend Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n(X) Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)L_n(R') OA_complex->TM_complex Transmetalation (R'-M) product R-R' TM_complex->product Reductive Elimination product->Pd0 Pd0_legend Active Catalyst OA_complex_legend Intermediate product_legend Product

Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.

References

Troubleshooting low conversion rates in 2,3-Dichloro-4-methoxypyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-dichloro-4-methoxypyridine. This resource is designed to provide expert, field-proven insights into overcoming common challenges, particularly low conversion rates, during its functionalization. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and logical approach to troubleshooting.

Introduction: The Challenge of this compound

This compound is a valuable, highly functionalized heterocyclic building block. However, its electronic and steric properties present distinct challenges. The pyridine nitrogen acts as both a coordinating and an electron-withdrawing entity, the C4-methoxy group is a strong electron-donating group, and the two adjacent chlorine atoms at C2 and C3 offer differential reactivity. Achieving high conversion and regioselectivity requires a nuanced understanding of the substrate and careful optimization of reaction conditions. This guide addresses the most common issues encountered in its synthetic transformations.

Core Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. Low conversion is rarely due to a single factor. The following workflow provides a logical progression for diagnosing and solving issues.

G cluster_0 Initial Observation cluster_1 Phase 1: Verify the Fundamentals cluster_2 Phase 2: Evaluate the Catalytic System cluster_3 Phase 3: Optimize Reaction Parameters LowConversion Low Conversion Observed Reagents Reagent Purity & Stoichiometry (Substrate, Boronic Acid, Amine, etc.) LowConversion->Reagents LowConversion->Reagents Atmosphere Inert Atmosphere Integrity (Degassing, N2/Ar quality) Reagents->Atmosphere Solvent Solvent Quality (Anhydrous, Degassed) Atmosphere->Solvent Catalyst Catalyst/Pre-catalyst Choice & Loading Solvent->Catalyst If fundamentals are sound... Solvent->Catalyst Ligand Ligand Selection (Sterics, Electronics) Catalyst->Ligand Base Base Selection & Strength (Solubility, Compatibility) Ligand->Base Temperature Temperature & Reaction Time Base->Temperature If catalytic system is appropriate... Base->Temperature Concentration Concentration Temperature->Concentration

Caption: A systematic workflow for troubleshooting low conversion.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are staples for functionalizing pyridines. However, the pyridine nitrogen lone pair can coordinate with the palladium catalyst, forming inactive species and leading to low conversion.[1]

FAQ 1: My Suzuki-Miyaura coupling is sluggish or fails entirely. What are the primary causes?

Answer: Low conversion in Suzuki-Miyaura couplings of this compound is a common but solvable issue. The primary culprits are typically related to the catalyst system, reaction conditions, and the inherent reactivity of the substrate.

Underlying Causes & Solutions:

  • Catalyst Deactivation/Inhibition: The pyridine nitrogen is a notorious inhibitor of palladium catalysts.[1] The C2-chloro position is particularly susceptible due to proximity to the nitrogen.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands. These ligands stabilize the palladium center, promote the desired catalytic cycle, and can sterically disfavor catalyst poisoning.[2][3] For challenging chloro-pyridines, advanced catalyst systems are often required.[2]

  • Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting factor.[4]

    • Solution 1: Increase the reaction temperature. Many couplings with aryl chlorides require temperatures of 80-110 °C to proceed efficiently.[1]

    • Solution 2: Select a catalyst system known for activating aryl chlorides. Ligands like SPhos, RuPhos, and XPhos, or NHC ligands like IPr, are specifically designed for this purpose.[3][5]

  • Poor Boronic Acid Activation/Decomposition: The base is critical for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[6] However, boronic acids can also degrade via protodeboronation, especially in the presence of water at high temperatures.[1]

    • Solution: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of high quality and use a slight excess (1.2-1.5 equivalents). A mixed solvent system (e.g., dioxane/water) can improve the solubility of both the organic substrate and the inorganic base.[1]

  • Poor Solubility: If any reaction component is not fully dissolved, the reaction will be slow and incomplete.[7]

    • Solution: Choose a solvent system that dissolves all components at the reaction temperature. Common choices include dioxane, THF, DMF, or toluene, often with a small amount of water to dissolve the base.[1][8]

Recommended Suzuki-Miyaura Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemperature (°C)Target Position & Notes
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄Toluene/H₂O100-110General purpose for C2 or C3. Highly active for aryl chlorides.[4]
Pd₂(dba)₃ (2 mol%)IPr (4 mol%)K₃PO₄Dioxane80-100Excellent for C4-selective couplings on related 2,4-dichloropyridines.[5]
PdCl₂(dppf) (3-5 mol%)(dppf)K₂CO₃DMF90-100A classic, often effective but may be less active for this specific substrate.[2]
Pd(PPh₃)₄ (5 mol%)(PPh₃)Na₂CO₃Toluene/EtOH/H₂O80-90Milder conditions, but often insufficient for activating the C-Cl bond.[9]
FAQ 2: I am attempting a Buchwald-Hartwig amination and observing low yield. How can I improve this?

Answer: Buchwald-Hartwig amination shares challenges with Suzuki coupling, namely catalyst inhibition and difficult C-Cl activation. The choice of ligand and base is paramount for success.[10][11]

Underlying Causes & Solutions:

  • Inappropriate Ligand Choice: Standard phosphine ligands are often ineffective. The reaction requires specific ligands that facilitate both oxidative addition and the C-N bond-forming reductive elimination.

    • Solution: Use specialized biarylphosphine ligands. Ligands like Xantphos or Josiphos-type ligands are highly effective for coupling amines with heteroaryl chlorides.[12][13] BrettPhos is another excellent choice, known for promoting the amination of challenging substrates.[13]

  • Incorrect Base: The base deprotonates the amine, making it a better nucleophile, but a very strong base can also lead to side reactions or catalyst decomposition.

    • Solution: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common and effective choices. For sensitive substrates, Cs₂CO₃ can be a milder alternative.[10]

  • Amine Volatility or Steric Hindrance: Low-boiling-point amines can evaporate from the reaction, while very bulky amines react slowly.

    • Solution: For volatile amines, conduct the reaction in a sealed tube to maintain concentration. For sterically hindered amines, longer reaction times, higher temperatures, and a highly active catalyst system (e.g., one using BrettPhos) may be necessary.[13]

Catalytic Cycle of Suzuki-Miyaura Coupling: Points of Failure

G Pd0 Pd(0)L2 (Active Catalyst) OA_TS Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OA_TS + Ar-Cl PdII Ar-Pd(II)-Cl(L2) OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'B(OH)2 + Base ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr RE_TS Reductive Elimination ArPdAr->RE_TS RE_TS->Pd0 Regeneration Product Ar-Ar' (Product) RE_TS->Product Deactivation Catalyst Deactivation (Pyridine Coordination) Deactivation->Pd0 Inhibits Cycle

Caption: Suzuki-Miyaura cycle highlighting potential failure points.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a metal-free alternative for functionalization. The reactivity is dictated by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[14][15]

FAQ 3: My SNAr reaction with an amine/alkoxide at the C2 position has a very low conversion rate. Why?

Answer: While the C2 position is electronically activated, several factors can hinder SNAr reactions on this compound.

Underlying Causes & Solutions:

  • Insufficient Ring Activation: Although the nitrogen activates the C2 position, the adjacent C3-chloro and C4-methoxy groups have competing effects. The C4-methoxy group is strongly electron-donating, which deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine.

    • Solution: Use more forcing conditions. Higher temperatures (refluxing in a high-boiling solvent like DMSO or NMP) are often necessary.[12]

  • Poor Leaving Group Ability: The chloride is a good leaving group, but its departure is part of the rate-determining step.

    • Solution: While you cannot change the leaving group on the starting material, you can ensure the conditions favor its departure. A polar aprotic solvent (DMSO, DMF) will stabilize the charged Meisenheimer intermediate, accelerating the reaction.[14]

  • Nucleophile Strength & Basicity: A strong nucleophile is required. However, if the nucleophile is also a strong base, competitive deprotonation of the ring can occur, leading to side products.

    • Solution: Use a strong, but preferably "soft," nucleophile. For example, thiols are excellent nucleophiles for SNAr. If using an amine or alkoxide, ensure the temperature is high enough to favor substitution over potential side reactions. Sometimes, using a base like NaH with an alcohol can generate a highly reactive alkoxide in situ.[16][17]

  • Regioselectivity Issues: The C2 position is generally favored for SNAr due to stabilization of the negative charge in the intermediate by the adjacent nitrogen.[14][15] However, the C4-methoxy group is also a potential leaving group under harsh conditions, although this is less common. The primary challenge is typically achieving substitution at the C3 position, which is electronically disfavored.[14]

    • Solution: For C2 selectivity, standard SNAr conditions should suffice. Achieving substitution at C3 almost always requires a transition-metal-catalyzed approach.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and requires optimization for specific substrates.[4]

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., SPhos, 0.04 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires optimization for specific substrates.[1]

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., Xantphos, 0.04 equiv), and base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C). Monitor the reaction's progress.

  • Workup: Once complete, cool to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry the organic layer, and concentrate. Purify the crude product as needed.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation issues in the cross-coupling of 2,3-Dichloro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific substrate. The unique substitution pattern of this compound, featuring adjacent chloro-substituents and an electron-donating methoxy group, presents a distinct set of challenges in achieving high-yielding and selective cross-coupling reactions. This resource provides a structured approach to identifying and resolving these issues through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is showing low or no conversion. What are the most likely initial causes?

A1: Low or no conversion with this substrate often points to several primary factors. Firstly, the C-Cl bond is inherently less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[1] Secondly, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] The electron-donating 4-methoxy group can exacerbate this by increasing the electron density on the pyridine ring, potentially enhancing its coordinating ability.[3] Lastly, ensure your reagents, especially the boronic acid/ester and the base, are of high purity and anhydrous, as impurities and water can contribute to catalyst deactivation and side reactions like protodeboronation.[4]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal.[5] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions. To prevent this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands stabilize the Pd(0) center and prevent aggregation.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[4]

Q3: I am getting a mixture of mono-substituted products. How can I control the regioselectivity of the coupling reaction?

A3: Achieving regioselectivity with this compound is a significant challenge. The electronic and steric environment of the two chlorine atoms is similar. However, the C2 position is generally more electron-deficient due to its proximity to the nitrogen atom, often making it the more reactive site for oxidative addition.[6] To control regioselectivity:

  • Ligand Selection: The steric and electronic properties of the ligand can profoundly influence the regioselectivity. For instance, in related dihalopyridine systems, bulkier ligands have been shown to direct coupling to a specific position.[7] A thorough ligand screening is often necessary.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred site of reaction.

Q4: Besides starting material, I am seeing significant amounts of protodehalogenated byproduct (where a chlorine is replaced by hydrogen). What causes this and how can I minimize it?

A4: Protodehalogenation is a common side reaction that competes with the desired cross-coupling.[4] It can occur through several pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources, or via β-hydride elimination from certain coupling partners followed by reductive elimination. To minimize this:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Base Selection: The choice of base can influence the rate of productive coupling versus side reactions.

  • Optimize Coupling Partner Stoichiometry: Using a slight excess of the boronic acid or amine can sometimes favor the cross-coupling pathway.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Deactivation Leading to Incomplete Conversion

Low conversion is a frequent hurdle when working with challenging substrates like this compound. The following guide provides a systematic approach to diagnose and resolve this issue.

Troubleshooting Workflow for Incomplete Conversion

Caption: A systematic workflow for troubleshooting low or no conversion in cross-coupling reactions of this compound.

Detailed Protocol for Catalyst System Screening:

  • Preparation: In a glovebox, array a series of reaction vials.

  • Reagent Addition: To each vial, add this compound (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In separate stock solutions, pre-mix the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the desired ligand in a 1:2 to 1:3 ratio. Add the appropriate volume of the catalyst solution to each vial to achieve the desired catalyst loading (typically 1-5 mol%).

  • Solvent and Reaction: Add anhydrous, degassed solvent to each vial. Seal the vials and heat the reactions to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals.

Table 1: Recommended Starting Conditions for Catalyst System Screening

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃
Ligand Screen SPhos, XPhos, RuPhos, P(t-Bu)₃BrettPhos, RuPhos, Xantphos
Catalyst Loading 2-5 mol%2-5 mol%
Base Screen K₃PO₄, Cs₂CO₃, K₂CO₃NaOt-Bu, LHMDS, K₃PO₄
Solvent Screen 1,4-Dioxane, Toluene, THFToluene, 1,4-Dioxane
Temperature 80-110 °C80-110 °C
Issue 2: Understanding and Mitigating Catalyst Deactivation Pathways

Several deactivation pathways can plague palladium-catalyzed cross-coupling reactions. Understanding these mechanisms is key to developing robust reaction conditions.

Key Catalyst Deactivation Mechanisms

Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Aggregation Palladium Black (Inactive Aggregates) Active_Catalyst->Aggregation High Temp. Low Ligand Conc. Oxidation Pd(II) Species (Inactive) Active_Catalyst->Oxidation Presence of O₂ Poisoning Pyridine Coordination (Inhibited Catalyst) Active_Catalyst->Poisoning Coordination of Pyridine-N Ligand_Degradation Degraded Ligand (e.g., Phosphine Oxide) Active_Catalyst->Ligand_Degradation Oxidation/Decomposition Ligand_Degradation->Aggregation Leads to

Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.

Strategies to Mitigate Deactivation:

  • Palladium Black Formation: As discussed in the FAQs, the use of bulky, electron-rich ligands is the primary strategy to prevent catalyst aggregation.[1] Maintaining an optimal ligand-to-palladium ratio (typically 2:1 to 4:1) is also crucial.

  • Oxidative Deactivation: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are essential to prevent the oxidation of the active Pd(0) species.[4]

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex.[2] The use of sterically hindered ligands can create a "pocket" around the palladium that disfavors coordination of the pyridine substrate. In some cases, increasing the catalyst loading can help to overcome a low level of reversible inhibition.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Using high-purity, air-stable ligands and maintaining an inert atmosphere can minimize this issue. Some modern, well-defined pre-catalysts also offer enhanced stability.[8]

Conclusion

The cross-coupling of this compound presents a unique set of challenges due to the interplay of two chloro-substituents and an electron-donating methoxy group on the pyridine ring. Catalyst deactivation is a primary obstacle to achieving high yields and selectivity. By systematically addressing potential issues related to catalyst activity, ligand choice, reaction conditions, and reagent purity, researchers can significantly improve the outcomes of these challenging transformations. This guide provides a foundational framework for troubleshooting and optimizing cross-coupling reactions with this specific substrate, enabling the successful synthesis of valuable chemical intermediates.

References

Side reaction management in the synthesis of 2,3-Dichloro-4-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dichloro-4-methoxypyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and actionable insights.

Introduction to the Chemistry

The synthesis of this compound derivatives is a multi-step process that often involves the manipulation of a pyridine N-oxide precursor. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the pyridine ring introduces a unique set of challenges. The methoxy group at the 4-position activates the ring, influencing the regioselectivity of chlorination, but it is also susceptible to cleavage under certain reaction conditions. The chloro groups, once introduced, are subject to nucleophilic substitution and hydrolysis. Understanding the interplay of these functional groups is key to managing side reactions and achieving high yields of the desired product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound derivatives, providing explanations for their causes and actionable solutions.

Issue 1: Incomplete Chlorination and Formation of Monochloro-4-methoxypyridine Derivatives

Question: My reaction to produce this compound from a 4-methoxypyridine precursor is incomplete, and I am observing a significant amount of monochlorinated species. How can I drive the reaction to completion?

Answer: The formation of monochlorinated byproducts is a common issue of under-chlorination. The electron-donating methoxy group strongly activates the pyridine ring towards electrophilic substitution, but achieving dichlorination at the 2 and 3 positions requires careful control of reaction conditions.

Causality and Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. To favor dichlorination, a molar excess of the chlorinating agent is typically required.

    • Recommendation: Increase the molar equivalents of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or chlorine gas) incrementally. A stepwise addition of the chlorinating agent can also help maintain a high effective concentration throughout the reaction.[1]

  • Inadequate Reaction Temperature or Time: Chlorination reactions often have a significant activation energy barrier, especially for the introduction of the second chlorine atom due to the deactivating effect of the first.

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by an appropriate analytical technique like GC-MS or HPLC. Similarly, extending the reaction time can allow for the slower second chlorination to proceed to completion.[1]

  • Choice of Chlorinating Agent: The reactivity of chlorinating agents varies. For pyridine N-oxide precursors, POCl₃ is a common choice for deoxygenative chlorination.[2]

    • Recommendation: If using a pyridine N-oxide, ensure the POCl₃ is of high purity and used in sufficient excess to act as both a reagent and a solvent if necessary. The reaction temperature for deoxygenative chlorination with POCl₃ is typically in the range of 80-120 °C.

Chlorinating AgentTypical ConditionsCommon Side Reactions
POCl₃ Reflux, often used with pyridine N-oxidesOver-chlorination, tar formation at high temperatures
SO₂Cl₂ With a radical initiator (e.g., AIBN) or at elevated temperaturesOver-chlorination, potential for ring-opening under harsh conditions
Cl₂ gas Requires careful control of stoichiometry and temperatureOver-chlorination, formation of polychlorinated species
Issue 2: Formation of Trichlorinated Byproducts

Question: I am observing the formation of a significant amount of trichlorinated methoxypyridine in my product mixture. How can I minimize this over-chlorination?

Answer: The formation of trichlorinated byproducts indicates that the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is too high.

Causality and Solutions:

  • Excess Chlorinating Agent: While an excess is needed to drive dichlorination, a large excess will promote further chlorination.

    • Recommendation: Carefully control the stoichiometry of the chlorinating agent. A good starting point is to use a slight excess (e.g., 2.2-2.5 equivalents for dichlorination) and optimize from there.

  • High Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired third chlorination.

    • Recommendation: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity. Finding the optimal temperature that favors dichlorination without significant over-chlorination is key.

  • Prolonged Reaction Time: Leaving the reaction for an extended period after the desired product has formed can lead to the formation of over-chlorinated impurities.

    • Recommendation: Monitor the reaction closely using TLC, GC, or HPLC. Quench the reaction as soon as the formation of the desired this compound is maximized and before significant amounts of the trichlorinated byproduct appear.

Issue 3: Demethylation of the 4-Methoxy Group to Form a 4-Hydroxypyridine (4-Pyridone) Derivative

Question: My final product is contaminated with a significant amount of a 4-hydroxypyridine (or its tautomer, a 4-pyridone) derivative. What is causing the demethylation of my methoxy group, and how can I prevent it?

Answer: The methoxy group on the pyridine ring can be susceptible to cleavage under acidic or high-temperature conditions, leading to the formation of the corresponding 4-hydroxypyridine. This is a significant side reaction to manage.

Causality and Solutions:

  • Acidic Conditions: Chlorinating agents like POCl₃ and SO₂Cl₂ can generate acidic byproducts (e.g., HCl, phosphoric acid) that can catalyze the cleavage of the methyl ether.

    • Recommendation:

      • Use a non-acidic chlorinating agent if possible, or perform the reaction in the presence of a mild, acid-scavenging base.

      • During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids.

  • High Temperatures: The combination of high temperatures and acidic conditions is particularly detrimental to the methoxy group. Some demethylation reagents, like pyridinium hydrochloride, function at high temperatures (around 180 °C).[3]

    • Recommendation: Use the lowest effective temperature for the chlorination reaction. If high temperatures are unavoidable, consider protecting the corresponding 4-hydroxypyridine as a different ether that is more stable under the reaction conditions.

  • Specific Reagents: Certain reagents are known to cause demethylation. For example, L-selectride has been used for the chemoselective demethylation of methoxypyridines.[4] While not a chlorinating agent, this highlights the lability of the methoxy group.

    • Recommendation: Be mindful of all reagents and intermediates in your reaction. Ensure that no unintended demethylating agents are present or generated in situ.

Workflow for Mitigating Demethylation

start Demethylation Observed check_temp High Reaction Temperature? start->check_temp check_acid Acidic Conditions (in situ or workup)? check_temp->check_acid No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes use_base Add Acid Scavenger (e.g., mild base) check_acid->use_base Yes end Demethylation Minimized check_acid->end No lower_temp->end neutralize_workup Prompt Neutralization during Workup use_base->neutralize_workup neutralize_workup->end

Caption: Troubleshooting workflow for demethylation.

Issue 4: Hydrolysis of Chloro Substituents

Question: During workup or purification, I am observing the formation of hydroxy-chloro-methoxypyridine byproducts. How can I prevent the hydrolysis of the chloro groups?

Answer: The chloro substituents on the pyridine ring, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution by water (hydrolysis), especially under basic or prolonged aqueous conditions.[5]

Causality and Solutions:

  • Aqueous Workup: Prolonged contact with water, especially at elevated temperatures or non-neutral pH, can lead to hydrolysis.

    • Recommendation:

      • Keep the temperature low during aqueous workup (e.g., use an ice bath).

      • Perform extractions quickly and efficiently.

      • Ensure the pH is maintained close to neutral if possible, as both strongly acidic and basic conditions can promote hydrolysis.

  • Purification Conditions: Certain purification methods, if not carefully controlled, can introduce water or create conditions conducive to hydrolysis.

    • Recommendation:

      • When performing column chromatography, use dry solvents.

      • Avoid using highly protic or aqueous solvent systems in chromatography unless necessary.

      • Ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A common and effective strategy is to start from 4-methoxypyridine. This can be oxidized to 4-methoxypyridine N-oxide, which then undergoes deoxygenative chlorination.[6][7] The N-oxide group activates the 2- and 6-positions for chlorination. Subsequent chlorination can then be directed to the 3-position.

Q2: How can I effectively purify the final this compound product from its isomers and other chlorinated byproducts?

Purification can be challenging due to the similar physical properties of the desired product and its byproducts.

  • Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: This is a very common and effective method for separating isomers and compounds with different levels of chlorination. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If a suitable solvent system can be found where the desired product has significantly lower solubility than the impurities at a given temperature, recrystallization can be a powerful purification technique.

Q3: What analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products and byproducts, especially for volatile compounds. It provides both retention time and mass information for identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both reaction monitoring and final purity assessment. It is suitable for a wider range of compound polarities than GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structures of major impurities.

Experimental Protocols

Protocol 1: General Procedure for N-Oxidation of 4-Methoxypyridine

This protocol describes a general method for the synthesis of 4-methoxypyridine N-oxide, a key intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypyridine (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Under an inert atmosphere (e.g., argon), add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.1-1.5 eq.) to the stirred solution at room temperature.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the volatile components (acetic acid and water) under reduced pressure. The resulting residue is crude 4-methoxypyridine N-oxide, which can be used in the next step or purified further.

Reaction Pathway for N-Oxidation and Deoxygenative Chlorination

sub 4-Methoxypyridine int 4-Methoxypyridine N-Oxide sub->int H₂O₂/AcOH prod 2-Chloro-4-methoxypyridine int->prod POCl₃ side1 { Demethylation Product| 4-Hydroxypyridine N-Oxide} int->side1 High Temp/ Acid side2 { Over-chlorination Product| Dichloro-4-methoxypyridine} prod->side2 Excess POCl₃/ High Temp

Caption: Synthetic pathway and potential side reactions.

References

Recrystallization protocols for purifying solid derivatives of 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of solid derivatives of 2,3-Dichloro-4-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of halogenated aromatic compounds. The protocols and troubleshooting advice provided herein are grounded in established chemical principles to ensure you can achieve the desired purity for your compounds with confidence and efficiency.

Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of this compound derivatives challenging?

A1: This class of compounds possesses a unique combination of structural features that can complicate purification. The pyridine ring and methoxy group introduce polarity, while the dichlorinated aromatic system imparts significant non-polar character. This dual nature can lead to unpredictable solubility profiles. Furthermore, halogenated aromatic compounds can be prone to forming oils or requiring specific solvent systems for effective purification.[1][2][3]

Q2: What is the single most important principle for a successful recrystallization?

A2: The cornerstone of a successful recrystallization is the choice of solvent.[4] An ideal solvent should exhibit a steep solubility curve for your compound: it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[5][6] This differential solubility is what enables the separation from impurities and allows for high recovery of the purified solid upon cooling.

Q3: How much solvent should I start with when developing a protocol?

A3: The goal is to create a saturated solution at the solvent's boiling point.[7] A good starting point for screening is to use a small amount of your crude solid (e.g., 50-100 mg) in a test tube and add the potential solvent dropwise while heating until the solid just dissolves.[8] Using the minimum amount of hot solvent is critical; using too much is the most common reason for poor or no crystal recovery.[9][10]

Q4: Should I use a single-solvent or a mixed-solvent system?

A4: A single-solvent system is generally preferred for its simplicity.[7] However, if no single solvent provides the ideal solubility characteristics, a mixed-solvent system is a powerful alternative.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).

Core Protocol: Systematic Solvent Selection

The selection of an appropriate solvent is an empirical process.[8] The following table provides a starting point for screening, categorizing common solvents by polarity. For this compound derivatives, solvents of intermediate polarity such as alcohols, esters, or chlorinated solvents are often a good starting point.

Solvent Polarity Index Boiling Point (°C) Notes & Potential Use
Heptane/Hexane 0.198 / 69Non-polar. Often used as the anti-solvent in mixed systems.
Toluene 2.4111Good for less polar derivatives. Can be paired with heptane.
Dichloromethane 3.140Low boiling point. May be too good a solvent, leading to low recovery.
Ethyl Acetate 4.477Excellent general-purpose solvent of intermediate polarity.
Isopropanol 3.982A common choice, less polar than other short-chain alcohols.
Ethanol 4.378A versatile polar protic solvent. Often used with water as an anti-solvent.
Methanol 5.165Very polar. May be a poor solvent for some derivatives unless heated.
Water 10.2100Highly polar. Typically used as an anti-solvent with alcohols or acetone.
Experimental Workflow for Solvent Screening
  • Place ~50 mg of your crude solid into a small test tube.

  • Add a candidate solvent drop-by-drop (e.g., 0.5 mL to start). Agitate the mixture at room temperature.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[6]

  • If the solid is insoluble or sparingly soluble, heat the mixture gently (e.g., in a water or sand bath) towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2: If a very large volume of solvent is required to dissolve the solid even when hot, it is a poor solvent for this purpose.[8]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. You can further cool it in an ice bath.

  • Observation 3: The ideal solvent is one where abundant, high-quality crystals form upon cooling. If an oil forms or no solid crashes out, the solvent is not ideal.

Recrystallization General Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filt Perform Hot Filtration impurities->hot_filt Yes cool Allow to Cool Slowly to Room Temperature impurities->cool No hot_filt->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filt Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry finish Obtain Pure, Dry Product dry->finish

Caption: General workflow for a single-solvent recrystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound derivatives.

Q: My compound has "oiled out" and formed a gooey liquid instead of crystals. What should I do?

A: "Oiling out" is a liquid-liquid phase separation that occurs when the solute comes out of solution above its melting point or when the supersaturated solution is too concentrated.[11][12] This is undesirable because the oil can trap impurities, defeating the purpose of the purification.[11][13]

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Solution 1 (Add More Solvent): Add a small amount (10-20% more) of the hot solvent to the clear solution. This lowers the saturation temperature, which may now be below the compound's melting point.[12]

  • Solution 2 (Slow Cooling): Cool the solution much more slowly. A hot plate set to a low temperature or an insulated container (like a beaker wrapped in glass wool) can prevent rapid temperature drops that favor oil formation.[9]

  • Solution 3 (Change Solvents): The melting point of your compound may be below the boiling point of your chosen solvent.[14] Select a lower-boiling point solvent or switch to a mixed-solvent system where the saturation point can be more finely controlled.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?

A: This is a very common issue with two primary causes: the solution is not supersaturated, or crystallization has not been initiated.[9]

  • Cause 1 (Too Much Solvent): You likely added more than the minimum amount of hot solvent required for dissolution.[10]

    • Solution: Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Allow the concentrated solution to cool again.[7]

  • Cause 2 (Supersaturation): The solution is supersaturated but requires a nucleation site to begin crystallization.

    • Solution A (Scratching): Vigorously scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[9][10]

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for crystal growth.[9]

Q: My final yield of crystals is very low. How can I improve it?

A: Low yield can result from several factors during the process.

  • Problem 1 (Premature Crystallization): The compound crystallized in the filter paper during hot filtration.

    • Solution: Use a small excess of hot solvent before filtering and ensure your funnel is pre-heated (e.g., with steam or by placing it over the boiling flask).[15] After filtration, you can boil off the excess solvent before cooling.

  • Problem 2 (Incomplete Crystallization): Not enough time was allowed for crystallization, or the solution was not cooled sufficiently.

    • Solution: Ensure the solution is cooled in an ice-water bath for at least 15-30 minutes after reaching room temperature to maximize precipitation.[7]

  • Problem 3 (Washing Losses): Too much solvent was used to wash the crystals, or the wash solvent was not cold enough.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10] This removes surface impurities without re-dissolving a significant amount of your product.

Q: My purified crystals are still colored. How can I remove colored impurities?

A: If the colored impurities have similar solubility to your product, they can be co-crystallized.

  • Solution (Activated Charcoal): After dissolving your crude product in the hot solvent, but before hot filtration, add a very small amount of activated charcoal (decolorizing carbon) to the solution. The highly porous charcoal adsorbs large, colored impurity molecules.

  • Procedure: Add a spatula tip of charcoal to the hot solution and swirl for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Perform a hot filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.

Troubleshooting Decision Tree

G start Problem Observed? oil_out Compound 'Oiled Out'? start->oil_out Yes no_crystals No Crystals Formed? start->no_crystals No reheat 1. Re-heat to dissolve oil oil_out->reheat Yes oil_out->no_crystals No add_solvent 2. Add 10% more solvent and cool slowly reheat->add_solvent change_solvent 3. If oiling persists, choose a lower-boiling solvent add_solvent->change_solvent boil_off 1. Boil off 20-30% of solvent no_crystals->boil_off Yes low_yield Yield is Very Low? no_crystals->low_yield No induce 2. Try to induce crystallization: - Scratch with glass rod - Add a seed crystal boil_off->induce check_filt 1. Check for premature crystallization during hot filtration. Use excess solvent & pre-heat funnel next time. low_yield->check_filt Yes check_cool 2. Ensure sufficient cooling (ice bath for >20 mins) check_filt->check_cool check_wash 3. Wash crystals ONLY with minimal ice-cold solvent check_cool->check_wash

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Stabilizing 2,3-Dichloro-4-methoxypyridine Against Thermal Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dichloro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the thermal stability of this important chemical intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments and syntheses.

Introduction: Understanding the Instability of this compound

This compound is a versatile building block in organic synthesis. However, its utility can be compromised by its susceptibility to decomposition under thermal stress. The presence of both chloro- and methoxy- substituents on the pyridine ring creates a molecule with several potential degradation pathways, particularly at elevated temperatures. This guide will delve into the likely mechanisms of decomposition and provide practical solutions to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

Q2: What are the visible signs of decomposition?

Visual indicators of decomposition can include a change in color (e.g., darkening or yellowing), the formation of precipitates, or an increase in pressure within a sealed reaction vessel due to the evolution of gaseous byproducts.

Q3: What are the likely decomposition products?

Based on the structure of this compound, several decomposition pathways are plausible, leading to a variety of products. These may include:

  • Dehalogenated pyridines: Loss of one or both chlorine atoms.

  • Demethylated pyridines (pyridones): Cleavage of the methyl group from the methoxy ether, resulting in a hydroxypyridine, which can tautomerize to a pyridone.[7][8][9][10][11]

  • Ring-opened products: Under more severe conditions, the pyridine ring itself can cleave.

  • Char and polymeric materials: At very high temperatures, complex polymerization and charring can occur.

Q4: Can the solvent I use affect the thermal stability?

Yes, the choice of solvent can significantly impact the stability of this compound. Protic solvents, especially under acidic or basic conditions, may facilitate decomposition pathways like ether cleavage.[9][10] High-boiling point polar aprotic solvents, while often necessary for reactions, can also contribute to decomposition if not properly purified to remove acidic or basic impurities.

Q5: Are there any common catalysts that accelerate decomposition?

Traces of acids, bases, or metal catalysts can significantly lower the decomposition temperature.[12][13][14] For instance, Lewis acids can catalyze the cleavage of the methoxy group, while strong bases can promote dehalogenation or other reactions.[10] It is critical to ensure all reagents, solvents, and glassware are free from such contaminants.

Part 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving issues related to the thermal decomposition of this compound during your experiments.

Guide 1: Unexpected Side-Product Formation in a High-Temperature Reaction

Symptom: Your reaction yields a complex mixture of products, with significant amounts of unidentified impurities, especially when running the reaction at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected side-products.

Detailed Steps:

  • Analyze the Crude Mixture: Before any workup, take an aliquot of the crude reaction mixture and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the major byproducts.[15][16][17][18]

  • Identify Potential Decomposition Products: Compare the masses of the observed impurities with the predicted masses of potential decomposition products. A summary of potential products is provided in the table below.

  • Hypothesize the Decomposition Pathway: Based on the identified products, infer the likely decomposition pathway (e.g., demethylation, dehalogenation).

  • Implement Mitigation Strategies:

    • Lower the Reaction Temperature: If possible, reduce the reaction temperature. Even a 10-20°C decrease can significantly slow down decomposition rates.

    • Use Milder Reagents: If your reaction involves an acid or base, consider using a milder alternative.

    • Purify Solvents and Reagents: Ensure all solvents and reagents are freshly purified and free of acidic or basic impurities.

    • Consider a Stabilizer: In some cases, adding a radical scavenger or antioxidant may be beneficial (see Best Practices section).[19][20][21][22][23]

Table 1: Potential Thermal Decomposition Products of this compound

Product NameMolecular Weight ( g/mol )Likely Decomposition Pathway
2,3-Dichloro-4-hydroxypyridine163.98Demethylation
2-Chloro-4-methoxypyridine143.57Dechlorination
3-Chloro-4-methoxypyridine143.57Dechlorination
4-Methoxypyridine109.13Complete Dechlorination
Various pyridonesVariesDemethylation and tautomerization

Part 3: Understanding the Science - Plausible Decomposition Mechanisms

A deeper understanding of the potential decomposition pathways is crucial for effective prevention. While the exact mechanism can be complex and temperature-dependent, the following are plausible routes based on the chemical structure of this compound.

Mechanism 1: Acid-Catalyzed Demethylation

Traces of acid (Brønsted or Lewis) can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack, leading to demethylation.[10][13][24][25]

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: Comparing Yields with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. Among these, substituted pyridines are a prevalent motif in a vast array of pharmaceuticals and functional materials. However, the yield and efficiency of Suzuki couplings involving pyridine substrates can be notoriously variable, heavily influenced by the electronic and steric nature of substituents on the pyridine ring.

This guide provides an in-depth comparison of Suzuki coupling yields with differently substituted pyridines, grounded in experimental data and mechanistic insights. We will explore the causality behind why certain substrates perform better than others and provide a robust experimental protocol to serve as a validated starting point for your own investigations.

The Decisive Factors: Electronic and Steric Effects on Pyridine Suzuki Couplings

The success of a Suzuki-Miyaura coupling is contingent on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Substituents on the pyridine ring can profoundly impact the kinetics of these steps, thereby dictating the overall reaction yield.

The Influence of Electronic Effects

The electronic nature of a substituent on the pyridine ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density of the carbon-halogen bond, influencing the rate-determining oxidative addition step.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density at the carbon bearing the halogen. This increased electrophilicity of the C-X bond generally facilitates the oxidative addition of the palladium(0) catalyst, often leading to higher reaction rates and yields.[2] For instance, the coupling of nitroarenes has been shown to proceed efficiently, with the oxidative addition being the rate-determining step.[2]

  • Electron-Donating Groups (EDGs): Conversely, substituents such as amino (-NH₂) and methoxy (-OCH₃) increase the electron density on the pyridine ring. This can slow down the oxidative addition step. However, EDGs on the boronic acid partner can be beneficial, as they enhance the nucleophilicity of the organic group being transferred during transmetalation.[3] The presence of a primary amine group on the pyridine halide has historically been considered challenging, with some studies reporting unsuccessful couplings under standard conditions due to potential catalyst inhibition by the Lewis basic amine.[4][5] However, with the right choice of catalyst and conditions, high yields can be achieved without the need for protecting groups.[4]

The Impact of Steric Hindrance

Steric hindrance, particularly from substituents at the ortho position to the coupling site (the carbon-halogen bond), can significantly impede the reaction.[6] Large ortho-substituents can hinder the approach of the bulky palladium catalyst for oxidative addition.[7][8] This steric clash can also affect the subsequent steps of the catalytic cycle. While many modern catalyst systems with bulky phosphine ligands have been developed to overcome these steric challenges, it remains a critical factor to consider.[7][9]

Positional Isomerism of the Halogen

The position of the halogen on the pyridine ring (2-, 3-, or 4-position) also plays a crucial role in reactivity. Studies have shown that the coupling product yields of 3-halopyridines are often higher than those of 2-halopyridines.[10][11] This is attributed to the fact that the 3-position is a more active site for the electrophilic reaction with the palladium catalyst.[11] The "2-pyridyl problem" is a well-documented phenomenon where the proximity of the nitrogen atom in 2-halopyridines can lead to catalyst inhibition, slowing down the reaction.[12]

Comparative Yields: A Data-Driven Analysis

The following tables summarize experimental data from various studies, illustrating the impact of substituents on the yield of Suzuki coupling reactions with different substituted pyridines. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions (catalyst, ligand, base, solvent, temperature). However, the trends observed provide valuable insights.

Table 1: Effect of Halogen Position and Type on Suzuki Coupling Yield

Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O70.0[10]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O85.2[10]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O45.3[10]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O68.1[10]

As expected, the bromo-substituted pyridines are more reactive than their chloro counterparts, leading to higher yields under similar conditions.[10] The 3-substituted pyridines consistently outperform the 2-substituted isomers.[10][11]

Table 2: Influence of Electronic Substituents on Suzuki Coupling Yield

Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Chloro-3-aminopyridinePhenylboronic acidPd[PPh₃]₂Cl₂Na₂CO₃1,4-Dioxane86[4]
2-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidPd[PPh₃]₂Cl₂Na₂CO₃1,4-Dioxane85[4]
4-Nitroanisole (Aryl Halide)Phenylboronic acidPd₂(dba)₃ / BrettPhosK₃PO₄Toluene/H₂O95[2]
3-Bromo-6-(thiophen-2-yl)pyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O28[13]

The high yield obtained with 2-chloro-3-aminopyridine demonstrates that with an appropriate catalyst system, even substrates with potentially inhibiting electron-donating groups can be coupled effectively.[4] The successful coupling of a nitro-substituted aryl halide further supports the facilitating effect of electron-withdrawing groups.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a substituted halopyridine with an arylboronic acid.

Materials and Reagents:
  • Substituted halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (typically 4-24 hours).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow Diagram:

Experimental_Workflow start Start setup 1. Add Reactants & Base to Schlenk Tube start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent react 5. Heat & Stir (100 °C, 4-24h) solvent->react monitor 6. Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Incomplete workup 7. Cool, Dilute, & Extract monitor->workup Complete purify 8. Dry & Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of substituted pyridines.

Conclusion

The yield of Suzuki-Miyaura couplings with substituted pyridines is a multifaceted outcome determined by a confluence of electronic, steric, and positional factors. Electron-withdrawing groups on the pyridine halide and electron-donating groups on the boronic acid generally favor higher yields. Steric hindrance, especially at the ortho-position, presents a significant challenge that often requires specialized, bulky ligands to overcome. Furthermore, the inherent reactivity differences between the 2-, 3-, and 4-positions of the pyridine ring must be considered during synthetic planning. By understanding these underlying principles and employing a robust, validated experimental protocol, researchers can more effectively navigate the complexities of these powerful C-C bond-forming reactions to accelerate their research and development endeavors.

References

A Comparative Guide to the Characterization of 2,3-Dichloro-4-methoxypyridine Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Among these, 2,3-dichloro-4-methoxypyridine and its derivatives are of particular interest due to their utility in constructing complex molecular architectures. The precise and unambiguous structural confirmation of these intermediates is paramount to the success of any synthetic campaign. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of this specific class of compounds. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to ensure trustworthy and reproducible results.

Introduction to Spectroscopic Analysis

The structural elucidation of a novel organic compound is a puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them correctly can the full picture be revealed. For substituted pyridines, NMR spectroscopy offers detailed information about the electronic environment and connectivity of atoms, while MS provides the molecular weight and elemental composition, often revealing characteristic fragmentation patterns. The synergy between these two techniques provides a self-validating system for structural confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework of a molecule.[1][2]

Expertise in Action: Why NMR is the First Step

For a chemist, a ¹H NMR spectrum is the first and most information-rich snapshot of a molecule.[2][3] The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, the electronegative chlorine atoms and the electron-donating methoxy group create a distinct electronic landscape on the pyridine ring, leading to predictable chemical shifts for the remaining ring protons.

¹H NMR Spectral Characteristics:

The core structure of this compound has two aromatic protons and a methoxy group.

  • Aromatic Protons (H-5 and H-6): These protons appear as two distinct doublets in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The proton at the 6-position (H-6), being adjacent to the nitrogen, is generally shifted further downfield compared to the proton at the 5-position (H-5). The coupling between these two adjacent protons (a ³J-coupling) results in a characteristic doublet for each signal.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet, typically in the δ 3.8-4.2 ppm region. Its integration value of 3H makes it an excellent internal reference point for confirming the number of protons in the molecule.

¹³C NMR Spectral Characteristics:

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton. The chemical shifts in ¹³C NMR are influenced by the substituents on the pyridine ring.[4][5][6]

  • Pyridine Ring Carbons: The six carbons of the pyridine ring will give distinct signals. The carbons directly attached to the chlorine atoms (C-2 and C-3) and the oxygen atom of the methoxy group (C-4) will have their chemical shifts significantly influenced.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is typically observed in the δ 55-65 ppm range.

Comparative Data: NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the core this compound structure. These values serve as a baseline for comparison when analyzing derivatives.

Atom Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Notes
H-5¹H6.8 - 7.2Doublet (d)Influenced by both the C4-methoxy and C3-chloro groups.
H-6¹H8.0 - 8.4Doublet (d)Adjacent to the ring nitrogen, causing a downfield shift.
-OCH₃¹H3.9 - 4.2Singlet (s)A characteristic sharp signal integrating to 3 protons.
C-2¹³C148 - 152SingletAttached to chlorine and adjacent to nitrogen.
C-3¹³C120 - 125SingletAttached to chlorine.
C-4¹³C160 - 165SingletAttached to the electron-donating methoxy group.
C-5¹³C108 - 112SingletShielded by the methoxy group.
C-6¹³C150 - 155SingletDeshielded by the adjacent nitrogen.
-OCH₃¹³C55 - 60SingletTypical range for a methoxy carbon attached to an aromatic ring.

Note: Chemical shifts are relative to TMS and can vary based on the solvent and other substituents on the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent is critical as it prevents large solvent signals from obscuring the analyte's signals.[1]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[7]

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required (often several hundred to thousands).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For the characterization of this compound derivatives, MS is invaluable for determining the molecular weight and confirming the elemental formula, especially due to the unique isotopic signature of chlorine.

Expertise in Action: The Chlorine Isotope Pattern

The most telling feature in the mass spectrum of a dichlorinated compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[9] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M):

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The relative intensity of these peaks is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.[10][11]

G

Fragmentation Analysis

Under techniques like Electron Ionization (EI), the molecular ion can fragment into smaller, charged pieces.[12][13] Analyzing these fragments provides additional structural clues. For this compound, common fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): [M-15]⁺

  • Loss of a chlorine radical (•Cl): [M-35]⁺ and [M-37]⁺

  • Loss of formaldehyde (CH₂O): [M-30]⁺

  • Loss of HCl: [M-36]⁺

Each of these fragment ions that still contains chlorine atoms will also exhibit its own characteristic isotopic pattern.

Comparative Data: Key MS Fragments
Ion Description Expected m/z (for ³⁵Cl) Key Feature
[M]⁺Molecular Ion177Exhibits a 9:6:1 (M:M+2:M+4) isotopic pattern.
[M-CH₃]⁺Loss of a methyl radical162Isotopic pattern will show two chlorines.
[M-Cl]⁺Loss of a chlorine radical142Isotopic pattern will show one chlorine (3:1 ratio).
[M-HCl]⁺Loss of hydrogen chloride141Isotopic pattern will show one chlorine (3:1 ratio).
Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a "soft" ionization technique ideal for obtaining the molecular weight of the compound with minimal fragmentation.[8][14]

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]

    • Perform a serial dilution to create a final sample concentration of about 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[15][16] High concentrations can cause signal suppression and contaminate the instrument.[8][15]

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode. Pyridine derivatives readily form protonated molecules [M+H]⁺.

    • Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.[17]

Section 3: Integrated Spectroscopic Workflow

Neither NMR nor MS alone is sufficient for complete and unambiguous characterization. A self-validating workflow leverages the strengths of both techniques. HRMS confirms the elemental formula, while 1D and 2D NMR experiments establish the precise arrangement and connectivity of the atoms.

IntegratedWorkflow Sample Purified Derivative MS High-Resolution MS Analysis Sample->MS NMR 1D/2D NMR Analysis Sample->NMR Formula Confirm Elemental Formula (Isotopic Pattern) MS->Formula Structure Determine Connectivity & Isomerism NMR->Structure Final Unambiguous Structure Confirmation Formula->Final Structure->Final

Conclusion

The characterization of this compound derivatives is a clear demonstration of the power of modern analytical chemistry. Mass spectrometry, with its distinctive isotopic pattern analysis, provides a rapid and definitive confirmation of the presence of two chlorine atoms and the overall molecular formula. Nuclear magnetic resonance spectroscopy complements this by offering a detailed blueprint of the molecular structure, confirming the substitution pattern and the connectivity of the atoms. By employing these techniques in a coordinated workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their compounds, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Novel Compounds from 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical synthesis and discovery. The substituted pyridine ring, particularly derivatives of 2,3-Dichloro-4-methoxypyridine, represents a privileged scaffold in medicinal chemistry due to its versatile reactivity and presence in numerous bioactive compounds.[1] As novel derivatives are synthesized, confirming their precise atomic arrangement is not merely a final checkbox but a critical step that informs structure-activity relationships (SAR), guides further optimization, and ensures intellectual property is built on a solid foundation.

Single-crystal X-ray crystallography is the undisputed "gold standard" for this purpose, providing an atomic-level snapshot of a molecule's structure.[2][3] This guide offers an in-depth exploration of the X-ray crystallographic workflow for novel compounds derived from this compound. It further provides an objective comparison with alternative and complementary analytical techniques, supported by experimental rationale and protocols, to empower researchers with the knowledge to select the most appropriate methods for comprehensive structural elucidation.

The Journey from Precursor to Crystal: A Synthetic Overview

The reactivity of the chlorine atoms at the 2 and 3 positions of the pyridine ring, influenced by the electron-donating methoxy group at position 4, allows for a variety of synthetic transformations. For the purpose of this guide, let us consider the synthesis of a hypothetical novel compound, (6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile) , a structure whose analogs have been reported and characterized.[1][4] This multi-substituted pyridine serves as an excellent candidate to illustrate the crystallographic process. The synthesis might proceed through a multi-step sequence involving reactions like Suzuki or Stille cross-coupling to introduce the aryl and heteroaryl moieties, followed by cyanation.

Part 1: The Definitive Structure — An X-ray Crystallography Workflow

X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam.[5][6] The resulting electron density map allows for the construction of a detailed molecular model, defining bond lengths, angles, and absolute stereochemistry with unparalleled accuracy.[3][7]

Experimental Protocol 1: Single-Crystal X-ray Diffraction

1. Crystal Growth: The Foundation of a Good Structure

The most critical and often rate-limiting step in a crystallographic analysis is obtaining a single, well-ordered crystal of sufficient size (ideally >20 µm in all dimensions) and quality.[3][5][8] The goal is to bring a saturated solution of the pure compound to a state of supersaturation slowly, allowing molecules to organize into a regular crystal lattice.[3][9]

  • Rationale: Rapid precipitation traps solvent and impurities and leads to a disordered, polycrystalline, or amorphous solid, which will not produce a usable diffraction pattern. Slow, controlled growth is paramount.

  • Common Crystallization Techniques: [10][11][12]

    • Slow Evaporation: A near-saturated solution of the compound is left in a vial with a perforated cap, allowing the solvent to evaporate slowly over hours or days. This is often the simplest starting point.[12]

    • Vapor Diffusion: A concentrated solution of the compound in a small, open container is placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble.[10] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the solvents slowly mix.[12]

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer in a modern single-crystal X-ray diffractometer.[8] The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

  • Rationale: Low-temperature data collection minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[13]

The crystal is then rotated while being irradiated with a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[5][6] As the crystal rotates, different lattice planes come into the correct orientation to diffract the X-rays, producing a pattern of reflections (spots) that are recorded by a detector.[6][8]

3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.[6] This processed data is then used to solve the "phase problem."

  • Causality: The detector records the intensities of the diffracted waves, but not their phases. The phase information is essential to calculate the electron density map. For small molecules, this problem is typically solved using "direct methods," which are mathematical techniques that can predict the phases directly from the intensity data.

  • Software: Widely used software suites for this process include Bruker's APEX, SHELX, and OLEX2.[14][15][16]

4. Structure Refinement and Validation: Ensuring Accuracy

An initial molecular model is built into the calculated electron density map. This model is then refined using a least-squares algorithm, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

  • Trustworthiness through Validation: A crystallographic structure is not complete until it has been rigorously validated.[13][17][18] Key metrics include:

    • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% are generally considered excellent for small molecules.

    • wR2: A weighted R-factor based on intensities, which is statistically more robust.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and appropriate weighting.

  • Self-Validating System: The refinement process is iterative. The model is adjusted, and the resulting fit to the data is checked. This cycle continues until the model converges on the best possible fit. Further validation involves using programs like checkCIF via the PLATON software, which automatically checks for geometric inconsistencies, missed symmetry, and other potential errors.[17] The resulting geometric parameters (bond lengths, angles) are also compared against vast databases of known structures, such as the Cambridge Structural Database (CSD), to ensure they are chemically reasonable.[13][19][20][21]

Part 2: A Comparative Analysis — Crystallography vs. Alternatives

While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not answer all relevant questions, particularly regarding a molecule's behavior in solution. Therefore, a multi-faceted approach using complementary techniques is often necessary for a complete characterization.

G XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR Solid vs. Solution XC_info Solid-State 3D Structure Absolute Stereochemistry Bond Lengths/Angles XC->XC_info MS Mass Spectrometry NMR->MS Structure vs. Formula NMR_info Solution-State Structure Connectivity (1D/2D NMR) Dynamics & Conformation NMR->NMR_info MS->XC Formula vs. 3D Arrangement MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule in solution.[22]

  • Expertise & Experience: While X-ray crystallography gives a static picture, NMR reveals the molecule's behavior in a more biologically relevant solution state.[22][23] For flexible molecules, the crystal structure may represent only one of several low-energy conformations, whereas NMR can characterize the average conformation or the dynamics between multiple states.[24][25] 1D NMR (¹H, ¹³C) confirms the presence of functional groups, while 2D NMR experiments (like COSY, HSQC, HMBC) are used to piece together the complete atomic connectivity, confirming the synthesized structure is correct.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.

  • Trustworthiness: MS serves as a fundamental check on the identity of a compound. Before attempting the often lengthy process of crystallization and X-ray analysis, obtaining an HRMS result that matches the expected elemental formula provides strong evidence that the target molecule has indeed been synthesized. It is a rapid and highly sensitive technique that validates the molecular composition, which is then fully elucidated in 3D by crystallography.

Performance Comparison of Key Structural Elucidation Techniques

The choice of technique depends on several factors, including the nature of the sample, the required level of detail, and experimental constraints.[2]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[26]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[23]Measurement of mass-to-charge ratio of ionized molecules[2]
Sample Type Single, well-ordered crystal[8]Soluble compound in a suitable deuterated solventIonizable compound, often in solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[7]Connectivity, relative stereochemistry, solution-state conformation and dynamics[22]Molecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity and formula, not 3D structure)
Strengths - Unambiguous 3D structure determination[3]- Gold standard for absolute stereochemistry- Not limited by molecular weight[23]- Provides data on solution-state structure and dynamics[23]- Non-destructive[23]- Does not require crystals- High sensitivity (small sample amount)- Rapid analysis- Provides exact molecular formula (HRMS)
Limitations - Requires high-quality single crystals, which can be difficult to grow[23]- Provides a static picture of the molecule in the solid state[23]- Can be difficult for large or poorly soluble molecules- Does not provide absolute stereochemistry directly- Can be complex to interpret fully- Does not provide 3D structural information- Isomeric and isobaric compounds can be difficult to distinguish

Conclusion

For novel compounds derived from versatile precursors like this compound, a comprehensive structural characterization is paramount. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure, providing the ultimate proof of molecular identity and conformation in the solid state. However, its successful application is contingent on the ability to grow high-quality crystals.

An integrated analytical strategy is therefore the most robust approach. High-resolution mass spectrometry should be used to rapidly confirm the elemental composition, while a full suite of 1D and 2D NMR experiments validates the covalent framework and provides crucial insights into the molecule's structure and dynamics in solution. When a definitive, atomic-level understanding of the three-dimensional architecture is required for applications such as computational modeling, SAR analysis, or patent protection, X-ray crystallography is the indispensable final word. By understanding the strengths and limitations of each technique, researchers can efficiently and confidently elucidate the structures of their novel chemical entities.

References

Assessing the Biological Activity of 2,3-Dichloro-4-methoxypyridine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design of novel therapeutic agents. Its versatile structure is a key component in numerous FDA-approved drugs, showcasing a broad spectrum of biological activities that include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a specific class of pyridine derivatives: 2,3-dichloro-4-methoxypyridine analogues. Drawing upon experimental data from closely related compounds, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

The strategic placement of halogen atoms and a methoxy group on the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can profoundly impact the compound's interaction with biological targets, leading to enhanced potency and selectivity. This guide will delve into the synthesis, anticancer activity, and potential antimicrobial and kinase inhibitory properties of these analogues, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Synthesis of the Core Scaffold and its Analogues

The synthesis of functionalized pyridine rings is a critical first step in the exploration of their biological potential. A common precursor for the target analogues is 2,6-dichloro-4-methoxypyridine, which can be synthesized from 2,4,6-trichloropyridine. The synthesis involves a nucleophilic substitution reaction where a methoxy group replaces the chlorine atom at the 4-position.

A representative synthesis of a 2-methoxypyridine-3-carbonitrile derivative, a class of compounds structurally similar to our target analogues, is achieved through the condensation of chalcones with malononitrile in a basic medium.[3] This multi-step synthesis highlights a versatile route to a variety of substituted methoxypyridine derivatives.

Comparative Anticancer Activity

The evaluation of cytotoxic activity against various cancer cell lines is a fundamental step in the assessment of novel chemical entities. This section presents a comparative analysis of the anticancer activity of a series of 2-methoxypyridine-3-carbonitrile analogues, which provide valuable insights into the potential of the this compound scaffold. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), was obtained using the MTT assay.[3]

Compound IDR GroupHepG2 IC50 (µM)DU145 IC50 (µM)MBA-MB-231 IC50 (µM)
5a Phenyl>100>100>100
5c 4-Chlorophenyl>100>100>100
5d 4-Bromophenyl3.5 ± 0.34.1 ± 0.42.8 ± 0.2
5g 4-Nitrophenyl2.1 ± 0.23.2 ± 0.31.9 ± 0.1
5h 3-Bromo-4-fluorophenyl1.8 ± 0.12.5 ± 0.21.5 ± 0.1
5i 3-Bromo-4-methoxyphenyl1.2 ± 0.11.9 ± 0.21.1 ± 0.1
Doxorubicin (Reference Drug)0.8 ± 0.11.1 ± 0.10.9 ± 0.1
Data sourced from Al-Refai, M., et al. (2019).[3]
Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship among the tested analogues. The unsubstituted phenyl group (5a) and the 4-chlorophenyl group (5c) showed negligible activity. However, the introduction of a 4-bromophenyl group (5d) led to a significant increase in cytotoxicity. This trend suggests that the nature and position of the substituent on the aryl ring play a crucial role in the anticancer activity. The presence of electron-withdrawing groups, such as a nitro group (5g) or additional halogens (5h), further enhanced the cytotoxic effects. The most potent compound in this series, 5i, featuring a 3-bromo-4-methoxyphenyl substituent, demonstrated IC50 values approaching that of the reference drug, doxorubicin. This highlights the potential for synergistic effects between halogen and methoxy substitutions on the aryl ring.

SAR_Insights

Potential as Antimicrobial Agents

Halogenated pyridine and pyrimidine derivatives have demonstrated significant antimicrobial and antibiofilm activities.[4] For instance, studies on halogenated pyrimidines have shown their efficacy against Staphylococcus aureus, a prevalent pathogen in both hospital and community settings.[4][5][6] These compounds have been shown to suppress the expression of genes associated with virulence and biofilm formation.[4][5][6] Given the presence of two chlorine atoms and a methoxy group, it is plausible that this compound analogues could exhibit similar antimicrobial properties. Further investigation into their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi is warranted.

Kinase Inhibition: A Potential Mechanism of Action

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][8] Many pyridine-containing compounds exert their anticancer effects by targeting specific kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The structural features of this compound analogues make them potential candidates for kinase inhibition. The dichlorinated pyridine core could potentially interact with the hinge region of the ATP-binding pocket of various kinases. Molecular modeling studies and in vitro kinase assays would be instrumental in identifying specific kinase targets and elucidating the mechanism of action of these compounds.

Kinase_Inhibition_Hypothesis

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound analogues, detailed protocols for key in vitro assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound analogues represent a promising scaffold for the development of novel therapeutic agents. The significant anticancer activity demonstrated by the closely related 2-methoxypyridine-3-carbonitrile series, coupled with the known antimicrobial and kinase inhibitory potential of pyridine derivatives, provides a solid foundation for further investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogues to establish a direct and comprehensive SAR. In-depth mechanistic studies, including kinase profiling and investigation of effects on key cellular signaling pathways, will be crucial to unravel their mode of action. Furthermore, evaluation of their antimicrobial spectrum and efficacy in biofilm models will be essential to fully explore their therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective treatments for cancer and infectious diseases.

References

A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Compounds Derived from 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine Scaffold

The 2,3-dichloro-4-methoxypyridine core is a highly versatile and privileged scaffold in medicinal chemistry. Its specific arrangement of chloro, methoxy, and nitrogen substituents provides multiple reaction handles for synthetic chemists to elaborate upon, creating diverse libraries of novel compounds.[1][2] Pyridine-containing molecules are integral to numerous clinically approved drugs and exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[3][4][5] This guide provides a comprehensive framework for the in-vitro testing of compounds synthesized from this promising starting material, focusing on a logical, tiered approach to efficiently identify and characterize lead candidates. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and compare potential outcomes to guide decision-making in the drug discovery process.

Part 1: The Initial Gateway - Cytotoxicity Profiling

The first critical step in evaluating any new chemical entity is to determine its effect on cell viability.[6] A potent compound is of little therapeutic value if it is indiscriminately toxic to both healthy and diseased cells. Therefore, a primary screen to assess general cytotoxicity is essential. This initial profile helps to establish a therapeutic window and guides the concentration ranges for subsequent, more specific assays.

Comparative Cytotoxicity Assays: Choosing the Right Tool

Two of the most common and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[7][8] While both are colorimetric and adaptable to high-throughput screening, they measure different cellular parameters.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population.[9] Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.

  • SRB (Sulforhodamine B) Assay: This assay is based on the quantitative staining of total cellular protein by the SRB dye.[7] It provides a measure of cell number or density.

Causality in Assay Selection: Running both assays can provide deeper insights. For instance, a compound might inhibit metabolic activity (low MTT reading) without immediately causing cell death (normal SRB reading), suggesting a cytostatic rather than cytotoxic effect. This distinction is crucial for understanding the compound's mechanism of action.

Experimental Workflow: A Tiered Approach to In-Vitro Screening

The journey from a newly synthesized compound to a potential lead candidate follows a logical progression of in-vitro tests. The initial broad screening for cytotoxicity is followed by more specific, mechanism-of-action assays based on the compound's intended therapeutic target.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis (from this compound) cytotoxicity Cytotoxicity Profiling (e.g., MTT/SRB Assays) - Cancer Cell Panel - Normal Cell Line synthesis->cytotoxicity Test Compound kinase Kinase Inhibition Assay (Biochemical or Cell-Based) cytotoxicity->kinase If designed as inhibitor antiviral Antiviral Assay (e.g., Plaque Reduction) cytotoxicity->antiviral If designed as antiviral antimicrobial Antimicrobial Assay (e.g., MIC Determination) cytotoxicity->antimicrobial If designed as antimicrobial lead_id Hit-to-Lead & SAR Studies cytotoxicity->lead_id Analyze IC50 & Selectivity Index kinase->lead_id antiviral->lead_id antimicrobial->lead_id adme Secondary Assays (Selectivity, Mechanism of Action, ADME) lead_id->adme

Caption: General workflow for in-vitro testing of novel compounds.

Protocol: MTT Cytotoxicity Assay

This protocol is designed to be self-validating by including appropriate controls.

  • Cell Culture & Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[9]

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with vehicle (medium + DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Also include wells with medium only (no cells) as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition & Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%.[7][8]

Data Comparison: Interpreting Cytotoxicity Results

The output of these assays is typically a set of IC50 values. A potent and selective compound will show a low IC50 value for the target cancer cell line and a much higher IC50 value for the normal cell line.

Compound IDDerivative ClassIC50 MCF-7 (µM)IC50 HepG2 (µM)IC50 HEK293 (µM)Selectivity Index (SI)¹
Parent This compound>100>100>100-
CMPD-A1 Aminopyrimidine1.2 ± 0.32.5 ± 0.535.7 ± 4.129.8
CMPD-A2 Phenyl-substituted pyrimidine0.57 ± 0.1[10]1.13 ± 0.2[10]25.1 ± 3.544.0
CMPD-B1 Thiazolidinedione15.2 ± 1.821.4 ± 2.989.3 ± 9.25.9
Doxorubicin Positive Control0.8 ± 0.21.1 ± 0.35.4 ± 0.96.8

¹Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line, MCF-7). A higher SI is desirable.

From this hypothetical data, CMPD-A2 emerges as a promising candidate due to its sub-micromolar potency against cancer cells and a high selectivity index, suggesting a lower potential for toxicity to normal cells compared to the positive control.

Part 2: Mechanism of Action - Kinase Inhibition Assays

Many pyridine derivatives are designed as kinase inhibitors, which block the action of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[11]

The Kinase Signaling Cascade

Kinases act as molecular switches in complex signaling pathways. An inhibitor can block this cascade, preventing downstream events like cell proliferation and survival.

G cluster_inhibitor Point of Intervention growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Kinase Inhibitor (e.g., CMPD-A2) inhibitor->raf

Caption: Simplified MAPK/ERK signaling pathway showing inhibitor action.

Choosing a Kinase Assay: Biochemical vs. Cell-Based
  • Biochemical Assays: These are cell-free systems that use a purified kinase, a substrate, and ATP.[12] They directly measure the ability of a compound to inhibit the kinase's enzymatic activity. Luminescence-based assays like ADP-Glo are common, measuring the amount of ADP produced as a proxy for kinase activity.[13]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on a specific kinase within a living cell.[13] They provide more physiologically relevant data, as they account for cell permeability and off-target effects.

Causality in Assay Selection: It is best practice to start with a biochemical assay to confirm direct target engagement. Positive hits should then be validated in a cell-based assay to ensure the compound can enter the cell and inhibit the target in its natural environment.

Protocol: ADP-Glo™ Luminescence Kinase Assay (Biochemical)
  • Kinase Reaction:

    • In a 96-well plate, combine the purified kinase (e.g., PIM-1, a target for some pyridine derivatives[10][14]), the substrate peptide, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase. This is critical for obtaining comparable IC50 data.[12]

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Data Comparison: Potency and Selectivity

A successful kinase inhibitor should be potent against its target kinase and selective over other kinases to minimize off-target effects.

Compound IDPIM-1 IC50 (nM)PI3K IC50 (nM)CDK2 IC50 (nM)
CMPD-A2 17.2 ± 2.5[10]>10,0001,500 ± 180
CMPD-A3 540.6 ± 45.18,750 ± 620>10,000
Staurosporine 16.7 ± 1.9[10]3.0 ± 0.56.0 ± 0.8

This data shows that while CMPD-A2 is potent against PIM-1, it is also highly selective, with much weaker activity against PI3K and CDK2. In contrast, the control compound Staurosporine is a broad-spectrum inhibitor, making it a useful tool but a poor therapeutic candidate due to likely off-target toxicity.

Part 3: Expanding the Scope - Antiviral and Antimicrobial Testing

Derivatives of the pyridine scaffold have also shown promise as antiviral and antimicrobial agents.[5][15] The in-vitro testing strategy must be adapted to these applications.

Antiviral Assays: Plaque Reduction

The plaque reduction assay is a gold standard for quantifying a compound's ability to inhibit viral replication.

  • Cell Monolayer Infection: Seed host cells (e.g., VeroE6 for SARS-CoV-2[16]) in a 6-well plate to form a confluent monolayer.

  • Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Infection: Infect the cells with a known quantity of virus (e.g., SARS-CoV-2, Herpes Simplex Virus[17]).

  • Overlay: After an incubation period, remove the virus/compound mixture and add a semi-solid overlay (like agar) containing the test compound. This restricts viral spread to adjacent cells.

  • Plaque Visualization: After several days, stain the cells with a dye like crystal violet. Living cells will be stained, while areas where cells were killed by the virus will appear as clear zones or "plaques."

  • Analysis: Count the number of plaques at each compound concentration. The EC50 (50% effective concentration) is the concentration that reduces the number of plaques by 50% compared to an untreated control.

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC)

For antibacterial or antifungal activity, the goal is to determine the minimum inhibitory concentration (MIC) – the lowest concentration of the compound that prevents visible growth of a microbe.

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli[4]) to each well.

  • Incubation: Incubate the plate under conditions appropriate for the microbe (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

The in-vitro evaluation of compounds synthesized from this compound is a systematic process that requires careful experimental design and interpretation. By employing a tiered approach—starting with broad cytotoxicity profiling and progressing to target-specific assays like kinase inhibition or viral plaque reduction—researchers can efficiently identify potent and selective lead candidates. The causality-driven selection of assays, coupled with robust, self-validating protocols, ensures the generation of reliable and comparable data. This comprehensive guide provides the foundational framework for advancing novel pyridine derivatives through the early stages of the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Regioselective Cross-Coupling of 2,3-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Polysubstituted Pyridines

Substituted pyridine scaffolds are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2,3-dichloro-4-methoxypyridine represents a highly valuable and versatile building block, offering two distinct reactive handles for sequential functionalization. However, the selective transformation of one C-Cl bond in the presence of the other presents a significant synthetic hurdle. The regiochemical outcome of cross-coupling reactions is dictated by a delicate interplay of electronic activation, steric hindrance, and, most critically, the nature of the palladium catalyst employed.

While extensive research has been conducted on simpler dichloropyridines, direct comparative studies on the this compound isomer are not widely reported in the literature. This guide, therefore, serves as a predictive framework, synthesizing established principles of palladium catalysis to provide researchers with a logical and experience-driven approach to selecting the optimal catalyst system for achieving desired regioselectivity. We will explore the causality behind catalyst choice, offering a comparative analysis of palladium systems for achieving either C-2 or C-3 functionalization.

The Core Challenge: Deconstructing Regioselectivity in this compound

The two chlorine atoms on the pyridine ring possess fundamentally different reactivities, governed by both inherent substrate properties and the external catalyst system.

  • Electronic Effects: The C-2 position, being ortho to the electron-withdrawing pyridine nitrogen, is electronically activated towards oxidative addition by a Pd(0) catalyst.[1] This makes the C2-Cl bond kinetically the more reactive site in many cross-coupling scenarios.[2] The methoxy group at C-4, being electron-donating, slightly deactivates the ring overall but does not override the powerful activating effect of the adjacent nitrogen.

  • Steric Effects: The primary challenge arises from steric hindrance. The C-2 position is flanked by the pyridine nitrogen and the adjacent C-3 chlorine, creating a crowded environment. The C-3 position is similarly hindered by the C-2 chlorine and the C-4 methoxy group.

This complex landscape means that achieving high regioselectivity is not trivial. The "innate" electronic preference for C-2 can be difficult to overcome, while the steric congestion at both sites demands a highly specialized catalyst. The key to controlling the reaction outcome lies in the judicious selection of the phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center.[1][3]

cluster_substrate Substrate Factors cluster_catalyst Catalyst Factors cluster_outcome Predicted Regiochemical Outcome Substrate This compound Electronics Electronic Effects C2 is activated by Nitrogen Substrate->Electronics Sterics Steric Effects Both C2 and C3 are hindered Substrate->Sterics C2_Selectivity C2-Selective Coupling Electronics->C2_Selectivity C3_Selectivity C3-Selective Coupling Sterics->C3_Selectivity Ligand Ligand Choice Bulky Bulky Ligands (e.g., NHCs, tBu-Biaryls) Ligand->Bulky LessBulky Less Bulky / Chelating Ligands (e.g., Xantphos, PPh3) Ligand->LessBulky Bulky->C3_Selectivity Steric control dominates: Blocks access to C2 LessBulky->C2_Selectivity Electronic control dominates: Accesses activated C2 site

Figure 1. Logical framework for controlling regioselectivity.

Comparative Analysis of Palladium Catalyst Systems

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the ligand, which dictates the catalyst's behavior.[4] Modern, well-defined precatalysts that cleanly generate the active monoligated Pd(0) species are often preferred for challenging substrates as they can improve reaction efficiency and reproducibility.[5][6]

Strategy 1: Targeting C-2 Selectivity by Leveraging Electronic Activation

To favor reaction at the electronically activated C-2 position, the catalyst must be small enough to access this sterically shielded site. The ideal ligand will be sufficiently electron-rich to facilitate oxidative addition but will not be excessively bulky.

Table 1: Proposed Catalyst Systems for C-2 Selective Cross-Coupling

Catalyst System (Precursor + Ligand)Coupling TypeRationale for C-2 SelectivityKey Conditions
Pd(OAc)₂ + Xantphos Buchwald-Hartwig AminationXantphos has a wide bite angle and moderate bulk, proven to be effective for C-2 amination on other dichloropyridines.[3][7] It can navigate the steric environment to react at the electronically preferred site.Base: Cs₂CO₃ or K₃PO₄Solvent: Dioxane or Toluene
PdCl₂(dppf)Suzuki-Miyaura CouplingDppf is a common bidentate phosphine ligand. Its relatively smaller steric profile compared to bulky monophosphines should favor approach to the more reactive C2-Cl bond.[8]Base: K₂CO₃ or K₃PO₄Solvent: Dioxane/H₂O
Pd(PPh₃)₄Sonogashira CouplingThe classic Sonogashira catalyst. Triphenylphosphine is a relatively small ligand that should default to the path of least electronic resistance, favoring the C2-Cl bond.[9]Co-catalyst: CuIBase: Et₃N or DIPEA
Strategy 2: Targeting C-3 Selectivity by Enforcing Steric Control

To override the innate electronic preference for the C-2 position, a catalyst system with a highly sterically demanding ligand is required. The ligand's bulk will physically block the palladium center from accessing the C-2 position, forcing it to react at the less electronically favorable but sterically accessible C-3 site. This strategy has been successfully employed to invert selectivity in 2,4-dichloropyridines.[1][2]

Table 2: Proposed Catalyst Systems for C-3 Selective Cross-Coupling

Catalyst System (Precursor + Ligand)Coupling TypeRationale for C-3 SelectivityKey Conditions
(η³-1-tBu-indenyl)Pd(SIPr)(Cl) or Pd(PEPPSI)(IPr)Suzuki-Miyaura / Negishi CouplingN-Heterocyclic Carbene (NHC) ligands like IPr and SIPr are exceptionally bulky.[2] This steric shield prevents interaction at C-2, directing the catalyst to the C-3 position.[1][3]Base: K₃PO₄ or KFSolvent: THF or Dioxane
G4-XPhos PalladacycleBuchwald-Hartwig AminationBuchwald's biarylphosphine ligands, especially those like XPhos or tBuXPhos , are designed with extreme bulk to promote difficult couplings. This bulk can be harnessed to enforce steric control and direct amination to C-3.[10]Base: LHMDS or NaOtBuSolvent: Toluene or CPME
Pd₂(dba)₃ + GPhos Suzuki-Miyaura CouplingGPhos is another extremely bulky biarylphosphine ligand. Its large steric footprint is ideal for blocking the C-2 position and promoting what would otherwise be considered an "unconventional" C-3 coupling.Base: K₃PO₄Solvent: Toluene/H₂O

Mechanistic Considerations: The Catalytic Cycle

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle. The ligand's role is critical at each stage, influencing the rate and selectivity of the overall transformation.

Catalytic_Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Oxidative Addition (Ar-X) REGIOSELECTIVITY DETERMINED HERE ArX Ar-X = This compound L-Pd(II)(Ar)(Nu) L-Pd(II)(Ar)(Nu) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(Nu) Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) L1 Ligand (L) modulates steric/electronic properties of Pd Nu Nu-M or Nu-H (e.g., R-B(OH)₂, R₂NH) L-Pd(II)(Ar)(Nu)->L-Pd(0) Reductive Elimination (Forms Ar-Nu bond)

Figure 2. Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The oxidative addition step is where the regioselectivity is established. A bulky ligand (L) on the Pd(0) center will dictate which C-Cl bond can physically approach and react with the metal. Once this bond is formed, the rest of the cycle proceeds to generate the corresponding regioisomeric product.

Experimental Protocols

The following protocols are proposed, self-validating methodologies based on analogous transformations of related substrates. Researchers should perform small-scale test reactions to confirm the predicted selectivity before proceeding to a larger scale.

Proposed Protocol for C-2 Selective Buchwald-Hartwig Amination

Causality: This protocol uses the Xantphos ligand, whose moderate steric profile is hypothesized to favor reaction at the electronically activated C-2 position.[3][7] Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to form a ~0.2 M solution).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography. Analyze the product fractions by ¹H NMR and LC-MS to determine the yield and C-2:C-3 regioisomeric ratio.

Proposed Protocol for C-3 Selective Suzuki-Miyaura Coupling

Causality: This protocol employs a highly hindered NHC-palladium precatalyst (Pd-PEPPSI-IPr). The immense steric bulk of the IPr ligand is predicted to block the C-2 position, forcing the oxidative addition to occur at the C-3 chlorine, thereby inverting the "natural" reactivity.[1][2]

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.) to a vial.

  • Catalyst Addition: Add the Pd-PEPPSI-IPr precatalyst (3 mol%).

  • Solvent Addition: Add anhydrous THF or Dioxane (to form a ~0.2 M solution).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80 °C with vigorous stirring for 18-24 hours.

  • Workup and Analysis: Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography. Determine the yield and C-3:C-2 selectivity via ¹H NMR and GC-MS analysis of the purified product and crude reaction mixture.

References

A Researcher's Guide to Regioselectivity: Navigating Substitution on the 2,3-Dichloro-4-methoxypyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and metabolic stability make it a privileged structure in a multitude of therapeutic agents. The 2,3-dichloro-4-methoxypyridine core, in particular, offers a synthetically versatile platform for building complex molecules. However, the arrangement of its substituents presents a classic regioselectivity challenge: with two distinct chlorine atoms available for displacement, how can a chemist predictably functionalize one position over the other?

This guide provides an in-depth analysis of the factors governing the regioselectivity of substitution reactions on the this compound core. We will move beyond simple protocols to explore the underlying mechanistic principles, compare the performance of different synthetic strategies, and provide the experimental framework needed to validate these approaches in your own laboratory.

The Decisive Factor: Understanding Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The primary pathway for substituting a halogen on an electron-deficient ring like pyridine is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement; it proceeds via a two-step addition-elimination process, with the formation of a high-energy anionic intermediate known as the Meisenheimer complex being the rate-determining step.[1] The stability of this intermediate is the single most important factor in determining the reaction's feasibility and regioselectivity.

The pyridine nitrogen is the key player. Its electron-withdrawing nature activates the ring towards nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to it. This is because, upon nucleophilic attack at these positions, the resulting negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance, providing significant stabilization.[1][2][3] Attack at the meta positions (C3/C5) does not allow for this crucial resonance stabilization by the nitrogen, resulting in a much higher energy intermediate and a dramatically slower reaction rate.[1]

Caption: General workflow of the SNAr addition-elimination mechanism.

Predicting Regioselectivity on the this compound Core

With the foundational mechanism established, we can now dissect the specific electronic and steric landscape of our target molecule.

  • Pyridine Nitrogen: As discussed, it strongly activates the C2 and C4 positions for attack.

  • C2-Chloro & C3-Chloro: Halogens are inductively electron-withdrawing, further increasing the electrophilicity of the pyridine ring and making it more susceptible to nucleophilic attack.[4]

  • C4-Methoxy Group: This substituent introduces a critical conflict. While it is weakly electron-withdrawing by induction, its primary influence is a strong electron-donating effect through resonance (+R effect). This +R effect pushes electron density into the ring, counteracting the electron-withdrawing effects of the nitrogen and chlorine atoms and thus deactivating the ring towards nucleophilic attack. This deactivating effect is most pronounced at the ortho and para positions relative to the methoxy group.

  • Steric Hindrance: The presence of a substituent at the C3 position may create steric hindrance, potentially impeding the approach of a nucleophile to the C2 position.[5]

Synthesizing the Effects:

  • Attack at C3: This position is meta to the pyridine nitrogen. The Meisenheimer intermediate cannot be stabilized by the nitrogen, making this pathway energetically prohibitive. Substitution at C3 via SNAr is highly unlikely. [1]

  • Attack at C4: This position is para to the nitrogen, which is electronically favorable. However, it is the site of the strongly electron-donating methoxy group. This +R effect significantly reduces the electrophilicity of the C4 carbon, making nucleophilic attack at this position less favorable.

  • Attack at C2: This position is ortho to the nitrogen, allowing for optimal resonance stabilization of the intermediate. It is also activated by the inductive effect of the adjacent C3-chloro group. While the C3-Cl may introduce some steric hindrance, the powerful electronic activation at C2 is expected to be the dominant factor.

Regioselectivity_Prediction cluster_paths Potential SNAr Pathways cluster_outcomes Predicted Outcomes start This compound + Nucleophile C2_attack Attack at C-2 start->C2_attack Favored C4_attack Attack at C-4 start->C4_attack Possible but Disfavored C3_attack Attack at C-3 start->C3_attack Highly Disfavored major_product Major Product: 2-Nu-3-chloro-4-methoxypyridine C2_attack->major_product Reason: Strong N-stabilization of intermediate minor_product Minor/No Product C4_attack->minor_product Reason: Deactivated by +R effect of MeO group no_product No Reaction C3_attack->no_product Reason: No N-stabilization of intermediate

Caption: Predicted regioselectivity pathways for SNAr on the target core.

Comparison of Methodologies & Experimental Protocols

While SNAr strongly favors the C2 position, alternative strategies can be employed to access other isomers. Here, we compare direct SNAr with palladium-catalyzed cross-coupling reactions.

Direct Nucleophilic Aromatic Substitution (SNAr)

This is the most straightforward method for introducing nucleophiles like amines, alkoxides, and thiolates, with the expected outcome being selective substitution at C2.

Exemplary Protocol: C2-Amination

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired amine nucleophile (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 2-amino-3-chloro-4-methoxypyridine product.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C or C-N bond formations where SNAr is not suitable or to potentially alter regioselectivity, reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are powerful alternatives. The mechanism of these reactions is fundamentally different from SNAr, proceeding through an oxidative addition/reductive elimination catalytic cycle.[6][7]

Regioselectivity in these cases is often governed by the relative ease of the palladium catalyst's oxidative addition into the C-Cl bond. Conventionally, the C-Cl bond at the C2 position is more reactive.[6][8] However, a key advantage of this methodology is the ability to tune selectivity through the choice of ligand. The use of very sterically hindered ligands, for instance, has been shown to invert conventional selectivity, favoring reaction at the C4 position in some dichloropyridine systems.[6]

Exemplary Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is hypothetical, based on principles for inverting selectivity, and would require optimization.

  • Preparation: In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a sterically hindered phosphine or N-heterocyclic carbene (NHC) ligand (4-10 mol%).[6] Add a suitable base, such as K₃PO₄ (3.0 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as dioxane or toluene.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction for the formation of the C4-coupled product.

  • Workup and Purification: Follow a standard aqueous workup and silica gel chromatography protocol to isolate and characterize the product mixture, quantifying the ratio of C4 to C2 isomers.

Validating Regioselectivity: A Data-Driven Approach

To empirically validate the predicted C2 selectivity of SNAr, a series of experiments should be conducted using various nucleophiles. The resulting product mixture would be analyzed by ¹H NMR and LC-MS to determine the regiomeric ratio.

Table 1: Predicted Experimental Data for SNAr Reactions

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Major ProductPredicted Regiomeric Ratio (C2-Nu : C4-Nu)
1MorpholineK₂CO₃DMF1002-Morpholino->95 : 5
2BenzylamineCs₂CO₃DMSO1102-(Benzylamino)->95 : 5
3PhenolK₂CO₃DMF1202-Phenoxy->90 : 10
4Sodium MethoxideN/AMeOH652,4-Dimethoxy- (potential over-reaction)Mixture

Note: Data is illustrative and based on established mechanistic principles. Actual results may vary and require experimental verification.

Conclusion

The functionalization of the this compound core is a nuanced challenge governed by a balance of electronic and steric effects. For standard Nucleophilic Aromatic Substitution (SNAr) reactions , the powerful stabilizing effect of the pyridine nitrogen overwhelmingly directs substitution to the C2 position . The C4 position is deactivated by the electron-donating methoxy group, while the C3 position is electronically disfavored. For researchers seeking to override this inherent preference and functionalize the C4 position, modern palladium-catalyzed cross-coupling reactions offer a promising, albeit more complex, alternative. By carefully selecting catalysts and, most importantly, ligands, it may be possible to invert the conventional regioselectivity. A thorough experimental validation, including careful product characterization, is essential to confirm the outcome of any new transformation on this valuable synthetic intermediate.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dichloro-4-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,3-Dichloro-4-methoxypyridine (CAS No. 1033203-57-4), a halogenated pyridine derivative. Adherence to these procedures is crucial for minimizing risks to personnel and preventing environmental contamination. This document synthesizes best practices for handling halogenated organic compounds with specific considerations for the pyridine functional group, ensuring a comprehensive and safety-centric approach.

Hazard Profile and Core Safety Principles

Key Safety Considerations:

  • Engineering Controls: All manipulations involving this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes a laboratory coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous or uncontrolled reactions[2]. Waste containing this compound should be segregated from these materials.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste . It must never be disposed of down the sanitary sewer or in regular trash[3].

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Cross-Contamination Prevention: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams[4].

Step 2: Containerization

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is in good condition and free from leaks.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Irritant"

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 3: Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible chemicals[5].

  • Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the waste.

  • Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic gases (like hydrogen chloride) produced during combustion[6].

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate exposure and prevent the spread of contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional EHS office.

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the area.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to contain the material. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.

    • All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled bag and disposed of as hazardous waste[5].

Data Summary and Visual Guides

Table 1: Key Properties and Handling of this compound and Analogs

PropertyThis compound2-Chloro-4-methoxypyridine (Analog)2,6-Dichloro-4-methoxypyridine (Analog)
CAS Number 1033203-57-417228-69-217228-75-0
Molecular Formula C₆H₅Cl₂NOC₆H₆ClNOC₆H₅Cl₂NO
Molecular Weight 178.01 g/mol 143.57 g/mol 178.01 g/mol
Hazard Statements H302, H315, H319, H332[1]H302, H315, H319, H335[7]H302, H315, H319, H335[8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[2]Strong oxidizing agents, strong acids[2]Not specified
Disposal Route High-temperature incineration via a licensed hazardous waste facilityHigh-temperature incineration via a licensed hazardous waste facilityHigh-temperature incineration via a licensed hazardous waste facility

Diagram 1: Disposal Workflow for this compound

G cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregate as Halogenated Organic Waste A->B C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area (Secondary Containment) C->D E Contact EHS for Waste Pickup D->E Full or No Longer in Use F Transport by Licensed Hazardous Waste Vendor E->F G Final Disposal: High-Temperature Incineration F->G

Caption: Workflow for the safe disposal of this compound.

Diagram 2: Spill Response Logic

G Spill Spill Occurs Size Assess Spill Size Spill->Size Small Small Spill Size->Small Manageable Large Large Spill Size->Large Unmanageable Absorb Contain with Inert Absorbent Small->Absorb Evacuate Evacuate Area Alert Supervisor & EHS Large->Evacuate Cleanup Collect Materials into Hazardous Waste Container Absorb->Cleanup Decon Decontaminate Surface Cleanup->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4-methoxypyridine
Reactant of Route 2
2,3-Dichloro-4-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.